molecular formula C5H4Cl2N2 B189475 2,6-Dichloro-3-pyridylamine CAS No. 62476-56-6

2,6-Dichloro-3-pyridylamine

Número de catálogo: B189475
Número CAS: 62476-56-6
Peso molecular: 163.00 g/mol
Clave InChI: MJVZSRZTBDMYLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dichloropyridin-3-amine is a chloropyridine.

Propiedades

IUPAC Name

2,6-dichloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVZSRZTBDMYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211515
Record name 2,6-Dichloro-3-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62476-56-6
Record name 2,6-Dichloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62476-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-pyridylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062476566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-3-pyridylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-3-pyridylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-3-pyridylamine (CAS 62476-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-pyridylamine, with the CAS number 62476-56-6, is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of chemical compounds. Its unique electronic and steric properties, conferred by the presence of two chlorine atoms and an amino group on the pyridine ring, make it a valuable intermediate in the pharmaceutical, agrochemical, and material science industries. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic characteristics of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical reactions.

Physicochemical Properties
PropertyValueReference
CAS Number 62476-56-6
Molecular Formula C₅H₄Cl₂N₂[1][2]
Molecular Weight 163.00 g/mol [3][4]
Appearance White to buff crystalline solid[3]
Melting Point 122–123 °C (for pure samples)[3]
Solubility Soluble in methanol
InChI Key MJVZSRZTBDMYLX-UHFFFAOYSA-N[3]
Spectroscopic Data
SpectroscopyDataReference
¹H NMR (DMSO-d₆) δ 6.85 (d, 1H, H4), 8.25 (s, 2H, NH₂)[3]
¹³C NMR Spectra available[5]
IR Spectroscopy ATR-IR and FTIR spectra available[5]
Mass Spectrometry LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 163.00[3]

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its nitro precursor, 2,6-dichloro-3-nitropyridine. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis from 2,6-dichloro-3-nitropyridine

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Iron powder

  • Acetic acid

  • Water

  • Ethyl acetate

  • Sodium carbonate

  • Anhydrous sodium sulfate

  • Diatomaceous earth (Celite)

Procedure:

  • To a solution of 2,6-dichloro-3-nitropyridine (1 equivalent) in acetic acid, add powdered iron (3 equivalents) in batches.[1]

  • Stir the reaction mixture at room temperature for 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under high vacuum.[1]

  • Dissolve the crude product in water and ethyl acetate.[1]

  • Adjust the pH of the aqueous solution to 6.5 using sodium carbonate powder while stirring.[1]

  • Filter the mixture through diatomaceous earth.[1]

  • Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it to yield 2,6-dichloro-3-aminopyridine as a white solid.[1]

A visual representation of this synthetic workflow is provided below.

G Synthesis of this compound cluster_0 Starting Material cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product 2_6_dichloro_3_nitropyridine 2,6-Dichloro-3-nitropyridine Reduction Reduction with Iron Powder in Acetic Acid 2_6_dichloro_3_nitropyridine->Reduction Workup Concentration, Aqueous Work-up (pH adjustment), Extraction, Drying, and Concentration Reduction->Workup Final_Product This compound Workup->Final_Product

A flowchart illustrating the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning pharmaceuticals, material science, and chemical research.

Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). It serves as a precursor for:

  • Anti-inflammatory agents [3]

  • Antibiotics [3]

  • Antifungals [3]

  • Dopamine D2 receptor antagonists : Its structure allows for modifications to develop potent therapeutic agents.[3]

Material Science

The distinct electronic properties of this compound make it suitable for applications in material science, including:

  • Organic Light Emitting Diodes (OLEDs) : It contributes to the efficiency and stability of OLED materials.[3]

  • Catalysts : It can be used as a precursor for catalysts in various chemical transformations.[3]

  • Nanomaterials : The compound is utilized in the synthesis of nanomaterials with specific electronic and optical properties.[3]

Dyes and Fluorescent Probes

This compound is also employed in the production of dyes and fluorescent probes, which are essential tools in biochemical assays and imaging techniques.[3]

The diverse applications of this compound are summarized in the following diagram.

G Applications of this compound Core This compound Pharma Pharmaceutical Synthesis Core->Pharma Materials Material Science Core->Materials Dyes Dyes and Fluorescent Probes Core->Dyes AntiInflammatory Anti-inflammatory Agents Pharma->AntiInflammatory Antibiotics Antibiotics Pharma->Antibiotics Antifungals Antifungals Pharma->Antifungals Dopamine Dopamine Antagonists Pharma->Dopamine OLEDs OLEDs Materials->OLEDs Catalysts Catalysts Materials->Catalysts Nanomaterials Nanomaterials Materials->Nanomaterials

A diagram illustrating the various applications of this compound.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements
  • H301 (Toxic if swallowed) [4][5]

  • H317 (May cause an allergic skin reaction) [4][5]

  • H318 (Causes serious eye damage) [4][5]

It is imperative to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with significant utility in drug discovery, material science, and chemical synthesis. A thorough understanding of its physicochemical properties, synthetic routes, and applications is essential for researchers and developers working in these fields. The information provided in this technical guide serves as a comprehensive resource to facilitate the safe and effective use of this versatile compound.

References

physical and chemical properties of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-pyridylamine, with the CAS number 62476-56-6, is a halogenated pyridine derivative.[1][2][3][4][5] Structurally, it features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an amino group at the 3 position.[5] This substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its utility is particularly noted in medicinal chemistry as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in research and drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂[1][2][3][4]
Molecular Weight 163.00 g/mol [1][3]
CAS Number 62476-56-6[1][2][3][4]
Appearance White to yellow to brown crystals or powder[2][3]
Melting Point 117-126 °C[2]
Boiling Point 268.76°C (rough estimate)[3]
Density 1.5462 g/cm³ (rough estimate)[3]
pKa -0.01 ± 0.10 (Predicted)[3]
Solubility Soluble in Methanol[3]
InChI Key MJVZSRZTBDMYLX-UHFFFAOYSA-N[1][2][3][4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

TechniqueData HighlightsReference
¹H NMR (400 MHz, DMSO-d6) δ ppm: 7.14-7.20 (2H, m), 5.78 (2H, s)[3]
¹³C NMR Data available through spectral databases.[1]
IR Spectroscopy KBr Wafer and ATR-IR spectra are available.[1]
Mass Spectrometry GC-MS data is available.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reduction of its nitro precursor, 2,6-dichloro-3-nitropyridine.[3]

Reaction: Reduction of 2,6-dichloro-3-nitropyridine.

Reagents and Equipment:

  • 2,6-dichloro-3-nitropyridine (starting material)[3]

  • Powdered iron[3]

  • Acetic acid (solvent)[3]

  • Ethyl acetate (for extraction)[3]

  • Water[3]

  • Sodium carbonate[3]

  • Anhydrous sodium sulfate[3]

  • Diatomaceous earth (Celite)[3]

  • Reaction vessel

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine (100 g, 0.518 mol) in acetic acid (1 L) in a suitable reaction vessel.[3]

  • To this solution, add powdered iron (86.49 g, 1.555 mol) in portions while stirring.[3]

  • Continue stirring the reaction mixture at room temperature for 6 hours.[3]

  • Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (8:2) to confirm the disappearance of the starting material.[3]

  • Upon completion, concentrate the reaction mixture under high vacuum to remove the acetic acid.[3]

  • Dissolve the crude product in a mixture of water (1 L) and ethyl acetate (2 L).[3]

  • Adjust the pH of the aqueous layer to 6.5 by adding sodium carbonate powder under stirring.[3]

  • Filter the mixture through a pad of diatomaceous earth (Celite).[3]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 2,6-dichloro-3-aminopyridine as a white solid (80 g, 95% yield).[3]

G cluster_synthesis Synthesis Workflow start 2,6-dichloro-3-nitropyridine in Acetic Acid reaction Add Powdered Iron Stir at RT for 6h start->reaction workup Concentrate Dissolve in EtOAc/H2O reaction->workup neutralize Adjust pH to 6.5 with Na2CO3 workup->neutralize filtration Filter through Celite neutralize->filtration extraction Separate Organic Layer Dry & Concentrate filtration->extraction product This compound (White Solid) extraction->product

Caption: Workflow for the synthesis of this compound.

Purification

For obtaining high-purity this compound, recrystallization is a suitable method.

Procedure: Recrystallise the crude product from water.[3]

Reactivity and Stability

Stability: this compound should be stored in a dark place, sealed in a dry environment at room temperature.[3] For long-term storage as a biochemical reagent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]

Reactivity: The chemical reactivity of this compound is influenced by the amino group and the two chlorine atoms on the pyridine ring. The amino group can undergo typical reactions such as diazotization, while the chloro substituents can be displaced through nucleophilic aromatic substitution, although this is less favorable than in its nitro-precursor. The regioselectivity of such reactions is a key consideration in synthetic design.

G cluster_reactivity Key Reactivity Concepts compound This compound amino_group Amino Group (Position 3) compound->amino_group chloro_atoms Chloro Atoms (Positions 2 & 6) compound->chloro_atoms reaction1 Diazotization Reactions amino_group->reaction1 reaction2 Nucleophilic Aromatic Substitution (SNAr) chloro_atoms->reaction2

Caption: Reactivity of this compound functional groups.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. Pyridine and its derivatives are prevalent scaffolds in many FDA-approved drugs, highlighting their importance in medicinal chemistry.[7] The specific structural motifs of this compound make it a useful starting material for creating libraries of compounds for screening in drug discovery programs. It is classified as a biochemical reagent that can be used as a biological material or organic compound for life science-related research.[3][6]

Safety and Handling

Hazard Identification: this compound is classified as toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1]

  • Acute toxicity, oral: Danger (H301)[1]

  • Sensitization, Skin: Warning (H317)[1]

  • Serious eye damage/eye irritation: Danger (H318)[1]

Handling Precautions:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and eye/face protection.

  • Avoid contact with skin and eyes.

  • In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish.[8]

Incompatibilities: Avoid contact with oxidizing agents, acids, and acid chlorides.[8]

References

An In-depth Technical Guide on 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthesis of 2,6-Dichloro-3-pyridylamine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative. The presence of chlorine atoms and an amine group on the pyridine ring significantly influences its chemical reactivity and potential biological activity.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂[1][2]
Molecular Weight 163.00 g/mol [1][2]
IUPAC Name 2,6-dichloropyridin-3-amine[1]
CAS Number 62476-56-6[1][2]
Synonyms 3-Amino-2,6-dichloropyridine, 2,6-Dichloro-3-pyridinamine[1][2]
Physical Form Solid[2]
InChI 1S/C5H4Cl2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2[1][2]
InChIKey MJVZSRZTBDMYLX-UHFFFAOYSA-N[1]
SMILES Nc1ccc(Cl)nc1Cl[2]

Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from 2,6-dichloropyridine. The first step is the nitration of the pyridine ring to form 2,6-dichloro-3-nitropyridine, which is then reduced to the desired amine.

Synthesis_Workflow Start 2,6-Dichloropyridine Intermediate 2,6-Dichloro-3-nitropyridine Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (e.g., Fe/CH₃COOH or H₂/Pd-C)

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of the precursor 2,6-dichloro-3-nitropyridine and its subsequent reduction.

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

This procedure details the nitration of 2,6-dichloropyridine.

  • Materials:

    • 2,6-Dichloropyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice water

  • Procedure:

    • To a mixture of concentrated H₂SO₄ (25 ml) and fuming nitric acid (10 ml) cooled to 0 °C, add 2,6-dichloropyridine (5 g, 0.033 mol) in portions.[3]

    • After the addition is complete, heat the reaction mixture to 65 °C for 2 hours.[3]

    • Monitor the reaction progress using an appropriate analytical method such as thin-layer chromatography.

    • Upon completion, cool the mixture to room temperature and carefully pour it into ice water to precipitate the product.[3]

    • Filter the solid precipitate, wash it with cold water until neutral, and dry it under a vacuum.[3][4]

    • The crude product can be purified by column chromatography on silica gel using a petroleum ether: ethyl acetate eluent to yield 2,6-dichloro-3-nitropyridine as a pale yellow solid.[3]

Step 2: Synthesis of this compound (Reduction of the Nitro Group)

This step involves the reduction of the nitro group of 2,6-dichloro-3-nitropyridine to an amine group. A common method for this transformation is the use of iron powder in acetic acid.

  • Materials:

    • 2,6-Dichloro-3-nitropyridine

    • Iron powder (Fe)

    • Acetic Acid (CH₃COOH)

    • Ethyl Acetate

    • Sodium Carbonate (Na₂CO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2,6-dichloro-3-nitropyridine in acetic acid.

    • Add powdered iron to the solution in batches while stirring at room temperature.

    • Continue stirring for several hours and monitor the reaction's completion by TLC.

    • Once the reaction is complete, concentrate the mixture under a vacuum.

    • Dissolve the residue in a mixture of water and ethyl acetate.

    • Neutralize the aqueous layer by adding a sodium carbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain this compound.

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively documented, related halogenated pyridine derivatives have shown significant biological activities. For instance, compounds derived from the structurally similar 2,6-dichloro-5-fluoropyridin-3-amine have been investigated for their potential as anticancer agents.[5] These derivatives have shown the ability to inhibit key signaling pathways involved in cancer progression, such as WNT signaling and cyclin-dependent kinases (CDKs).[5]

Pyridine derivatives, in general, are important intermediates in medicinal chemistry and have been associated with a wide range of biological activities, including antibacterial, antiallergic, and anticancer properties.[6] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

References

A Technical Guide to 2,6-Dichloropyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloropyridin-3-amine, a key building block in synthetic and medicinal chemistry. The document details its chemical identity, physical and chemical properties, and a robust experimental protocol for its synthesis. Furthermore, it explores the compound's significant role as a versatile scaffold in the development of novel therapeutics, particularly in the domain of kinase inhibitors. This guide includes a schematic representation of a generic drug discovery workflow utilizing this compound and a diagram of the PI3K/Akt/mTOR signaling pathway, a common target for inhibitors derived from aminopyridine scaffolds.

Chemical Identity and Properties

2,6-Dichloropyridin-3-amine, with the IUPAC name 2,6-dichloropyridin-3-amine , is a halogenated pyridine derivative. Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an amino group at position 3. This arrangement of functional groups imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 2,6-Dichloropyridin-3-amine

PropertyValue
IUPAC Name 2,6-dichloropyridin-3-amine
Synonyms 3-Amino-2,6-dichloropyridine, 2,6-Dichloro-3-pyridylamine
CAS Number 62476-56-6
Molecular Formula C₅H₄Cl₂N₂
Molecular Weight 163.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 121-125 °C
Boiling Point ~307 °C at 760 mmHg
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.

Experimental Protocol: Synthesis of 2,6-Dichloropyridin-3-amine

The synthesis of 2,6-dichloropyridin-3-amine is typically achieved through the reduction of 2,6-dichloro-3-nitropyridine. The following protocol outlines a common laboratory-scale procedure.

Materials:

  • 2,6-dichloro-3-nitropyridine

  • Iron powder

  • Glacial acetic acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in glacial acetic acid.

  • Reduction: To the stirred solution, add iron powder (3 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the excess iron and iron salts. Wash the filter cake with ethyl acetate.

  • Extraction: Combine the filtrate and the washings. Remove the acetic acid under reduced pressure using a rotary evaporator. To the residue, add water and ethyl acetate.

  • Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Recrystallization: The crude 2,6-dichloropyridin-3-amine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.

Applications in Drug Development

The 2,6-dichloropyridin-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The pyridine core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases, while the chloro and amino groups provide vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of dichlorinated aminopyridines have been explored as inhibitors of various kinases implicated in diseases such as cancer and inflammation. These include:

  • Phosphoinositide 3-kinases (PI3Ks)

  • Protein Kinase B (Akt)

  • Mammalian Target of Rapamycin (mTOR)

  • Glycogen Synthase Kinase 3β (GSK-3β)

  • Cyclin-Dependent Kinases (CDKs)

The versatility of the 2,6-dichloropyridin-3-amine core allows for its incorporation into diverse molecular architectures through common synthetic transformations like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Visualizations: Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the utilization of 2,6-dichloropyridin-3-amine in drug discovery and a key signaling pathway often targeted by its derivatives.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A 2,6-Dichloropyridin-3-amine (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Amide Formation) A->B C Library of Derivatives B->C D High-Throughput Screening (Biochemical/Cell-based Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G In Vitro & In Vivo Testing (ADME/Tox, Efficacy Models) F->G H Candidate Drug G->H

A generic drug discovery workflow utilizing 2,6-dichloropyridin-3-amine.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway, a target for aminopyridine-based inhibitors.

Spectroscopic Profile of 2,6-Dichloro-3-pyridylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-Dichloro-3-pyridylamine (also known as 3-Amino-2,6-dichloropyridine), a key intermediate in pharmaceutical and agrochemical synthesis. This document details predicted data for its Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Introduction

This compound (C₅H₄Cl₂N₂) is a substituted pyridine with a molecular weight of 163.00 g/mol .[1][2][3] Its chemical structure, featuring a pyridine ring with two chlorine atoms and an amino group, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aromatic amine and chloro-aromatic functionalities.

Wavenumber (cm⁻¹)Predicted IntensityAssignment
3450 - 3350MediumN-H Asymmetric Stretch (Primary Amine)
3350 - 3250MediumN-H Symmetric Stretch (Primary Amine)
~3080WeakC-H Stretch (Aromatic)
1620 - 1580StrongN-H Bending (Scissoring) (Primary Amine)
~1570StrongC=C Stretch (Aromatic Ring)
~1540StrongC=N Stretch (Aromatic Ring)
~1420MediumC-C Stretch (Aromatic Ring)
1335 - 1250StrongC-N Stretch (Aromatic Amine)
~780StrongC-Cl Stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted to reflect the substitution pattern of the pyridine ring.

¹H NMR (Proton NMR)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.5Doublet (d)~8.0
H-5~7.1Doublet (d)~8.0
-NH₂~4.5Broad Singlet-

¹³C NMR (Carbon-13 NMR)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-6~148
C-3~138
C-4~125
C-5~120
Mass Spectrometry (MS)

The mass spectrum is expected to exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

m/zPredicted Relative Intensity (%)Assignment
162100[M]⁺ (with ²³⁵Cl)
16465[M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl)
16610[M+4]⁺ (with ²³⁷Cl)
127Moderate[M-Cl]⁺
99Moderate[M-Cl-HCN]⁺

Experimental Protocols

The following are standard protocols for acquiring high-quality spectral data for a solid aromatic amine like this compound.

Infrared (IR) Spectroscopy (KBr Pellet Technique)
  • Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide. Subsequently, acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables or reference spectra to confirm the presence of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a spectrometer (e.g., 400 MHz or higher).

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled single-pulse experiment.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon resonances (e.g., 0-160 ppm).

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Analyze chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

  • Sample Introduction: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet. The compound will be vaporized and separated from the solvent on a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Data Analysis: A mass spectrum is generated, plotting ion intensity versus m/z. Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the molecular weight and structure of the compound.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Sample This compound Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_MS GC-MS Prep_MS->Acq_MS Ana_IR Identify Functional Group Frequencies Acq_IR->Ana_IR Ana_NMR Determine Chemical Shifts, Multiplicities, & J-Couplings Acq_NMR->Ana_NMR Ana_MS Analyze Molecular Ion & Fragmentation Pattern Acq_MS->Ana_MS Confirm Confirm Structure of This compound Ana_IR->Confirm Ana_NMR->Confirm Ana_MS->Confirm

Caption: Spectroscopic analysis workflow for this compound.

References

Navigating the Solubility Landscape of 2,6-Dichloro-3-pyridylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-pyridylamine is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. As a key building block in the synthesis of more complex molecules, a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, is paramount for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential before delving into its solubility characteristics.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂[1]
Molecular Weight 163.00 g/mol [1]
Appearance White to yellow to brown crystals or powder[2]
Melting Point 117.0-126.0 °C[2]
CAS Number 62476-56-6[3]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in a range of common organic solvents. This data gap highlights the necessity for researchers to experimentally determine solubility in solvent systems relevant to their specific applications. The general principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit greater solubility in polar solvents. However, the presence of the dichlorophenyl ring introduces some non-polar character, which may lead to solubility in a variety of solvent classes. For structurally similar compounds, such as other dichloropyridines, solubility has been observed in non-polar to moderately polar solvent systems like petroleum ether and ethyl acetate.[4]

Given the lack of specific data, the following sections provide a robust framework for the experimental determination of solubility.

Experimental Protocols for Solubility Determination

To address the absence of published data, the following detailed methodologies are provided to enable researchers to accurately determine the solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Analysis (Gravimetric Method):

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, reweigh the vial containing the dried solid.

    • The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

    • Calculate the solubility in terms of g/L or mg/mL.

  • Analysis (Chromatographic/Spectroscopic Method - Recommended for higher accuracy):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and determine the concentration using the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter_sample Filter supernatant settle->filter_sample analysis_choice Choose Analytical Method filter_sample->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric chromatographic Chromatographic/Spectroscopic Analysis analysis_choice->chromatographic Chromatographic calculate_sol Calculate Solubility gravimetric->calculate_sol chromatographic->calculate_sol end End calculate_sol->end

Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide on the Safety and Hazards of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and hazard information for 2,6-dichloro-3-pyridylamine (CAS No. 62476-56-6), a chemical intermediate used in the synthesis of various compounds. The following sections detail its hazardous properties, handling procedures, and emergency measures, compiled to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

This compound is a chloropyridine derivative with the molecular formula C5H4Cl2N2 and a molecular weight of 163.00 g/mol .[1] It is important to understand its physical state and properties to handle it safely.

PropertyValueSource
Molecular FormulaC5H4Cl2N2[1][2]
Molecular Weight163.00 g/mol [1]
IUPAC Name2,6-dichloropyridin-3-amine[1]
Synonyms2,6-Dichloro-3-pyridinamine, 3-Amino-2,6-dichloropyridine[1][2]
CAS Number62476-56-6[1][2]
Melting Point60 - 63 °C
Boiling Point248 °C
Flash Point110 °C / 230 °F[3]
Autoignition Temperature700 °C / 1292 °F[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity, skin and eye effects, and potential for sensitization.[1]

GHS Pictograms:

alt text

Signal Word: Danger[4]

Hazard Statements:

The following table summarizes the GHS hazard statements associated with this compound, with the notified classification ratio from companies that provide these hazard codes.[1]

Hazard Statement CodeDescriptionClassification Ratio
H301Toxic if swallowed83.7%
H311Toxic in contact with skin-
H331Toxic if inhaled-
H315Causes skin irritation16.3%
H317May cause an allergic skin reaction81.6%
H318Causes serious eye damage81.6%
H319Causes serious eye irritation16.3%
H335May cause respiratory irritation12.2%
H373May cause damage to organs through prolonged or repeated exposure-

Data for H311, H331, and H373 are from a safety data sheet for a similar compound and should be considered as potential hazards.

Experimental Protocols and Toxicology

While detailed experimental protocols for the toxicological assessment of this compound are not publicly available, the hazard classifications are derived from standard OECD guideline studies for acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and skin sensitization.

For example, acute oral toxicity is typically determined in rats according to OECD Guideline 401 or 423. Skin irritation is assessed using rabbits (OECD Guideline 404), and skin sensitization is often evaluated using the local lymph node assay (LLNA) in mice (OECD Guideline 429).

Summary of Toxicological Endpoints:

EndpointClassificationNotes
Acute Oral ToxicityCategory 3Toxic if swallowed.[1][4]
Acute Dermal ToxicityCategory 3Toxic in contact with skin.
Acute Inhalation ToxicityCategory 3Toxic if inhaled.
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][4]
Serious Eye Damage/IrritationCategory 1 / Category 2Causes serious eye damage/irritation.[1][4]
Skin SensitizationCategory 1May cause an allergic skin reaction.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Work under a chemical fume hood.

  • Do not breathe dust, vapor, mist, or gas.[4]

  • Avoid contact with skin, eyes, and personal clothing.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4][6]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Ground and secure containers when dispensing or pouring product.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[5]

  • Store locked up.[4][5]

  • Store away from incompatible materials.[4]

  • Recommended storage temperatures are -80°C for 6 months or -20°C for 1 month, protected from light.[7]

First Aid and Emergency Procedures

In case of exposure or emergency, follow these first aid measures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[4][5][8]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15-20 minutes while removing contaminated clothing and shoes. If skin irritation or a rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[4][5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[4][5]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.[4][9]

  • Specific Hazards: When heated to decomposition, it may emit highly toxic fumes of chlorine, nitrogen oxides, carbon monoxide, and cyanide.[4] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[4]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][10]

Accidental Release Measures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.[4]

  • Avoid breathing vapors and contact with skin and eyes.[4]

  • Shut off all possible sources of ignition.[4]

  • For solid spills, carefully sweep up or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[6]

  • For liquid spills, contain the spill with sand, earth, or vermiculite.[4]

  • Prevent the spillage from entering drains or watercourses.[4]

Ecological Information

Limited data is available on the ecological effects of this compound. It is important to prevent its release into the environment. Do not flush into surface water or sanitary sewer systems.[4] Based on environmental modeling, the material has a low potential to be absorbed in the organic matter of soil and is volatile from water bodies.[4]

Disposal Considerations

Dispose of this material and its container in accordance with all applicable federal, state, and local regulations.[4] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[11] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[11]

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the hazards associated with this compound.

HazardManagement Hazard Management Workflow for this compound cluster_assessment Hazard Identification & Risk Assessment cluster_control Control Measures cluster_response Emergency Preparedness & Response cluster_disposal Waste Management A Identify Chemical Hazards (Toxicity, Irritation, Sensitization) B Review Safety Data Sheet (SDS) A->B C Assess Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Evaluate Experimental Procedures C->D E Implement Engineering Controls (Fume Hood) D->E F Establish Administrative Controls (SOPs, Training) E->F G Mandate Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->G H First Aid Procedures G->H I Spill & Leak Response H->I J Fire Fighting Measures I->J K Segregate Hazardous Waste J->K L Proper Labeling & Storage of Waste K->L M Dispose via Licensed Contractor L->M

Caption: Hazard Management Workflow for this compound.

References

In-Depth Toxicological Guide: 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 2,6-Dichloro-3-pyridylamine (CAS No. 62476-56-6). Due to the limited specific toxicological studies on this compound, this document summarizes existing hazard information, outlines standard experimental protocols for key toxicological endpoints, and presents a general workflow for toxicological assessment. Information on related chemical structures is included to provide context where direct data is unavailable. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in evaluating the potential toxicological profile of this compound.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂[2]
Molecular Weight 163.00 g/mol [2]
Appearance White to buff crystalline solid[1]
Melting Point 122–123°C[1]
CAS Number 62476-56-6[2]

Toxicological Data

Acute Toxicity

Quantitative data from acute toxicity studies, such as LD50 (lethal dose, 50%) values, for this compound have not been identified. However, GHS classifications indicate that the substance is toxic if swallowed.[2]

Table 1: GHS Hazard Classification for this compound

Hazard StatementHazard Class and Category
Toxic if swallowedAcute Toxicity, Oral (Category 3)
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
Causes skin irritationSkin Corrosion/Irritation (Category 2)
May cause an allergic skin reactionSkin Sensitization (Category 1)
Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)

Source: Aggregated GHS information from multiple notifications.[2]

For context, the related compound o-chloropyridine has a reported oral LD50 of 100 mg/kg in mice.[3] Another related compound, 2-chloropyridine, has a dermal LD50 of 64 mg/kg in rabbits.[4] These values for related structures suggest that chlorinated pyridines as a class can exhibit significant acute toxicity.

Skin and Eye Irritation

As per the GHS classification, this compound is categorized as causing skin irritation and serious eye damage.[2]

Skin Sensitization

The GHS classification indicates that this compound may cause an allergic skin reaction, placing it in the Skin Sensitization Category 1.[2]

Genotoxicity

No specific genotoxicity studies, such as the Ames test or in vitro micronucleus assay, were found for this compound. However, aromatic amines as a chemical class are known to have members that exhibit mutagenic properties, often requiring metabolic activation to form reactive intermediates that can interact with DNA.[1][5][6][7][8]

Carcinogenicity

Carcinogenicity bioassays for this compound have not been identified. For a structurally related compound, 2,6-dichloro-p-phenylenediamine, a National Toxicology Program (NTP) bioassay in F344 rats and B6C3F1 mice was conducted.[9][10] The study found that 2,6-dichloro-p-phenylenediamine was carcinogenic in male and female B6C3F1 mice, causing an increased incidence of hepatocellular adenomas and carcinomas.[9] It was not found to be carcinogenic in F344 rats under the conditions of the bioassay.[9]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for this compound are currently available. Studies on other pyridine derivatives have shown the potential for reproductive and developmental effects. For instance, o-chloropyridine has been shown to have the potential to be a reproductive toxicant in male rats, as indicated by significantly lower epididymal sperm counts at an exposure level of 1,000 ppm.[11]

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies for key toxicological endpoints as recommended by the Organisation for Economic Co-operation and Development (OECD) and other regulatory bodies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[12][13][14][15]

  • Principle: A stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step. The method allows for classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[12]

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • A small group of animals (typically 3) is dosed with the substance.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (number of mortalities), the test is either stopped, or another step is performed with the next higher or lower dose level.

  • Endpoint: Classification of the substance into a GHS acute toxicity category.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[16][17][18][19]

  • Principle: The test system uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Cell viability is measured after exposure and a post-incubation period.[17][18]

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[18]

    • After exposure, the tissue is rinsed and incubated for a post-treatment period (e.g., 42 hours).[18]

    • Cell viability is determined using a quantitative assay, most commonly the MTT assay, which measures mitochondrial dehydrogenase activity.[16]

  • Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[18]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[20][21][22][23][24]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[20][21]

  • Procedure:

    • A single animal is initially tested.

    • The test substance is instilled into the conjunctival sac of one eye.

    • Ocular reactions are observed and scored at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess reversibility.[22]

    • If severe or corrosive effects are observed, no further testing is performed. Otherwise, a confirmatory test in additional animals may be conducted.[20]

  • Endpoint: Classification of the substance based on the severity and reversibility of ocular lesions.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This is a widely used in vitro test for identifying gene mutations.[25][26][27]

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state (the ability to synthesize the required amino acid).

  • Procedure:

    • Bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.[25]

    • After incubation, the number of revertant colonies is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects genotoxic damage at the chromosome level.[28][29][30][31][32]

  • Principle: The assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. This test can detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects.[28][31]

  • Procedure:

    • Cultured mammalian cells (e.g., human lymphocytes, CHO cells) are exposed to the test substance with and without a metabolic activation system.[28]

    • The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.[30]

    • The frequency of micronuclei in binucleated cells is scored.

  • Endpoint: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic potential.

Carcinogenicity Bioassay (e.g., NTP TR-219)

Long-term studies in rodents are the primary method for identifying carcinogenic substances.[9][10]

  • Principle: The test substance is administered to groups of animals (typically rats and mice of both sexes) for a major portion of their lifespan (e.g., 103 weeks).[9]

  • Procedure:

    • Animals are exposed to the test substance at different dose levels, usually in their feed or drinking water.

    • Control groups receive the vehicle only.

    • Animals are monitored for clinical signs of toxicity and the development of tumors.

    • At the end of the study, a complete histopathological examination of all major tissues and organs is performed.

  • Endpoint: A statistically significant increase in the incidence of tumors in the dosed groups compared to the control groups is considered evidence of carcinogenicity.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus.[33][34][35][36]

  • Principle: The test substance is administered to pregnant animals (typically rats and rabbits) during the period of organogenesis.[36]

  • Procedure:

    • Pregnant females are dosed daily with the test substance at several dose levels.

    • Maternal clinical signs, body weight, and food consumption are monitored.

    • Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined.

    • Fetuses are examined for external, visceral, and skeletal abnormalities.

  • Endpoint: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for maternal and developmental toxicity and characterizes the nature of any developmental effects.

Signaling Pathways and Experimental Workflows

Due to the lack of specific data for this compound, a generalized workflow for toxicological assessment is presented below. This logical diagram illustrates the typical progression of testing from initial hazard identification to more complex, long-term studies.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (Tier 1) cluster_3 In Vivo Testing (Tier 2) Physicochemical_Properties Physicochemical Properties In_Silico_Prediction In Silico (QSAR) Toxicity Prediction Physicochemical_Properties->In_Silico_Prediction Genotoxicity Genotoxicity (Ames, Micronucleus) In_Silico_Prediction->Genotoxicity Cytotoxicity Cytotoxicity In_Silico_Prediction->Cytotoxicity Existing_Data_Analysis Existing Data Analysis (Read-Across) Existing_Data_Analysis->In_Silico_Prediction Acute_Toxicity Acute Toxicity (Oral, Dermal, Inhalation) e.g., OECD 423 Genotoxicity->Acute_Toxicity Skin_Eye_Irritation Skin/Eye Irritation (e.g., OECD 439, 492) Cytotoxicity->Skin_Eye_Irritation Skin_Sensitization Skin Sensitization (e.g., DPRA, KeratinoSens™) Cytotoxicity->Skin_Sensitization Skin_Eye_Irritation->Acute_Toxicity Skin_Sensitization->Acute_Toxicity Repeated_Dose_Toxicity_28d Repeated Dose Toxicity (28-day) Acute_Toxicity->Repeated_Dose_Toxicity_28d Reproductive_Developmental_Toxicity Reproductive/Developmental Toxicity (e.g., OECD 414) Repeated_Dose_Toxicity_28d->Reproductive_Developmental_Toxicity Carcinogenicity Carcinogenicity Bioassay (2-year) Repeated_Dose_Toxicity_28d->Carcinogenicity

Figure 1: A generalized workflow for the toxicological assessment of a chemical substance.

Aromatic amines, the class to which this compound belongs, can exert genotoxic effects through metabolic activation. The following diagram illustrates a generalized metabolic activation pathway for aromatic amines.

Metabolic_Activation_Aromatic_Amine Aromatic_Amine Aromatic Amine (e.g., this compound) N_Hydroxylation N-Hydroxylation (CYP450 Enzymes) Aromatic_Amine->N_Hydroxylation N_Hydroxy_Amine N-Hydroxy Aromatic Amine N_Hydroxylation->N_Hydroxy_Amine Esterification Esterification (e.g., Acetylation, Sulfation) N_Hydroxy_Amine->Esterification Nitrenium_Ion Nitrenium Ion (Electrophilic) N_Hydroxy_Amine->Nitrenium_Ion Direct Heterolysis Reactive_Ester Reactive Ester Intermediate Esterification->Reactive_Ester Reactive_Ester->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation

Figure 2: Generalized metabolic activation pathway of aromatic amines leading to genotoxicity.

Conclusion

The available data for this compound is limited to GHS hazard classifications, which indicate potential for acute oral toxicity, skin irritation, serious eye damage, and skin sensitization. There is a significant lack of quantitative toxicological data and studies on genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this specific compound. The provided standard experimental protocols offer a framework for generating the necessary data to conduct a thorough toxicological assessment. Researchers and drug development professionals should exercise caution and consider the potential hazards identified, as well as the toxicological profiles of structurally related compounds, when handling and evaluating this compound. Further studies are essential to fully characterize its toxicological profile.

References

Stability and Storage Conditions of 2,6-Dichloro-3-pyridylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dichloro-3-pyridylamine, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and integrity throughout the research and drug development lifecycle. This document outlines recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the stability of this compound. The following conditions are recommended based on available data and general best practices for chlorinated pyridine derivatives.

Solid Form: For long-term storage, the solid, crystalline form of this compound should be kept in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Containers should be tightly sealed to prevent moisture ingress.

In Solution: Stock solutions of this compound are susceptible to degradation and should be prepared fresh whenever possible. If storage of solutions is necessary, the following conditions are advised:

Storage TemperatureDurationSpecial Conditions
-80°CUp to 6 monthsProtect from light; use airtight containers.
-20°CUp to 1 monthProtect from light; use airtight containers.

Note: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is recommended to aliquot stock solutions into single-use volumes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₅H₄Cl₂N₂
Molecular Weight163.00 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point122-125 °C
SolubilitySoluble in methanol and other organic solvents.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure and data from similar compounds. Key stress factors that may induce degradation include hydrolysis, oxidation, and photolysis.

A logical workflow for assessing and managing the stability of this compound is presented below.

G cluster_0 Stability Assessment Workflow start Receive/Synthesize this compound storage Store under recommended conditions: - Solid: Cool, dark, dry, inert atmosphere - Solution: -20°C (short-term) or -80°C (long-term) start->storage stress_testing Conduct Forced Degradation Studies storage->stress_testing hydrolysis Acid/Base Hydrolysis stress_testing->hydrolysis Stress Conditions oxidation Oxidative Stress (e.g., H₂O₂) stress_testing->oxidation photolysis Photolytic Stress (UV/Vis light) stress_testing->photolysis thermal Thermal Stress (elevated temperature) stress_testing->thermal analysis Analyze stressed samples using a stability-indicating HPLC method hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis characterization Identify and characterize degradation products (LC-MS, NMR) analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway stability_protocol Establish long-term and accelerated stability testing protocols pathway->stability_protocol end Define shelf-life and re-test period stability_protocol->end

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-pyridylamine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its unique electronic architecture, featuring both electron-donating and electron-withdrawing groups on a pyridine scaffold, imparts a rich and tunable reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within the molecule, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate its application in synthetic chemistry and drug design.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral to a vast array of pharmaceuticals. This compound presents a particularly interesting case, combining the nucleophilic character of a primary aromatic amine with the electrophilic nature of a di-chlorinated pyridine ring. Understanding the interplay of these functionalities is crucial for predicting its reactivity and designing efficient synthetic routes to novel bioactive compounds. This document serves as a technical resource for professionals engaged in the synthesis and derivatization of this important chemical entity.

Analysis of Reactive Sites

The reactivity of this compound is governed by the electronic effects of its substituents. The two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. Conversely, the amino group at position 3 is a strong electron-donating group. This combination creates distinct regions of high and low electron density, defining the molecule's nucleophilic and electrophilic sites.

Nucleophilic Sites

The primary nucleophilic centers in this compound are the lone pairs of electrons on the nitrogen atoms.

  • N-3 Amino Group: The exocyclic amino group is the most significant nucleophilic site. The lone pair on this nitrogen is readily available for reactions with electrophiles. It can undergo a variety of transformations typical of primary aromatic amines, including acylation, alkylation, arylation, and diazotization.

  • N-1 Pyridine Ring Nitrogen: The endocyclic nitrogen of the pyridine ring also possesses a lone pair of electrons and can act as a nucleophile or a Brønsted-Lowry base. However, its basicity is significantly reduced by the inductive effect of the two adjacent chlorine atoms.

The interplay between these two nitrogen atoms is critical. Protonation or electrophilic attack is generally favored at the more basic site.

Electrophilic Sites

The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine substituents, makes several carbon atoms susceptible to nucleophilic attack.

  • C-2 and C-6 Positions: These carbon atoms, bonded to the chlorine atoms, are the primary electrophilic sites. They are highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms act as good leaving groups in these reactions. The regioselectivity of nucleophilic attack (C-2 vs. C-6) will be influenced by the nature of the nucleophile and the reaction conditions.

  • C-4 Position: While less activated than C-2 and C-6, the C-4 position is also electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen and the chlorine atoms. Under certain conditions, it could potentially react with very strong nucleophiles.

dot

Caption: Nucleophilic and Electrophilic Sites of this compound.

Quantitative and Computational Analysis

A quantitative understanding of the electronic properties of this compound is essential for predicting its reactivity. While experimental data for this specific molecule is scarce, we can infer its properties from related compounds and computational models.

Basicity (pKa)

The basicity of the nitrogen atoms is a key parameter. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0. However, the presence of two electron-withdrawing chlorine atoms at positions 2 and 6 in this compound is expected to significantly decrease the basicity of both the ring nitrogen and the exocyclic amino group. The lone pair on the ring nitrogen is particularly destabilized by the adjacent chlorine atoms. Consequently, the exocyclic amino group (N-3) is predicted to be the more basic of the two nitrogen atoms.

SitePredicted BasicityRationale
N-3 Amino Group More BasicLess sterically hindered and less affected by the inductive effects of the Cl atoms.
N-1 Pyridine Less BasicFlanked by two electron-withdrawing chlorine atoms, significantly reducing basicity.
Computational Chemistry Workflow

To gain deeper insights into the electronic structure and reactivity, a computational approach using Density Functional Theory (DFT) is recommended.

dot

G start Input Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc esp_map Electrostatic Potential (ESP) Map (Visualize charge distribution) freq_calc->esp_map nbo Natural Bond Orbital (NBO) Analysis (Determine atomic charges) freq_calc->nbo fmo Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies and shapes) freq_calc->fmo output Predicted Reactivity (Nucleophilic and Electrophilic Sites) esp_map->output nbo->output fmo->output

Caption: Workflow for Computational Analysis of Reactivity.

Key Reactions and Experimental Protocols

The dual reactivity of this compound allows for a wide range of synthetic transformations. Below are representative protocols for reactions targeting its key nucleophilic and electrophilic sites.

Reactions at the Electrophilic C-2/C-6 Positions

Nucleophilic Aromatic Substitution (SNAr)

This is a hallmark reaction of this compound, where one or both chlorine atoms are displaced by a nucleophile.

dot

G reactant This compound product 2-Nu-6-Chloro-3-pyridylamine reactant->product SNAr nucleophile + Nu-H nucleophile->product conditions Base, Solvent Heat conditions->product

Caption: General Scheme for Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of 2-(N-piperidyl)-6-chloro-3-aminopyridine

  • Reaction Setup: To a solution of this compound (1.63 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL) is added piperidine (1.02 g, 12 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Reactions at the Nucleophilic N-3 Amino Group

Diazotization-Substitution (Sandmeyer-type Reaction)

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate that can be substituted with various functionalities.

dot

G reactant This compound diazonium [Diazonium Salt Intermediate] reactant->diazonium Diazotization diazotization + NaNO2, H+ diazotization->diazonium product 2,6-Dichloro-3-X-pyridine diazonium->product Substitution substitution + CuX substitution->product

Caption: Reaction Pathway for Diazotization-Substitution.

Experimental Protocol: Synthesis of 2,6,3-Trichloropyridine

  • Diazotization: this compound (1.63 g, 10 mmol) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Substitution: In a separate flask, cuprous chloride (1.48 g, 15 mmol) is dissolved in concentrated hydrochloric acid (15 mL) and cooled to 0-5 °C. The cold diazonium salt solution is added slowly to the cuprous chloride solution with vigorous stirring.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour. After cooling, the mixture is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to yield 2,6,3-trichloropyridine.

Conclusion

This compound is a molecule with a rich and predictable reactivity profile. Its nucleophilic amino group and electrophilic C-2/C-6 positions allow for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex heterocyclic systems. The information and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors. A thorough understanding of its electronic properties, ideally supplemented by computational analysis, will facilitate the rational design of novel molecules with desired biological activities.

Methodological & Application

synthesis of 2,6-Dichloro-3-pyridylamine from 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides detailed protocols for the synthesis of 2,6-dichloro-3-pyridylamine, a valuable building block in medicinal chemistry and drug development, starting from 2,6-dichloropyridine. The described two-step synthesis involves the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine, followed by the selective reduction of the nitro group to afford the target amine.

Key Data Summary

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: Nitration of 2,6-Dichloropyridine

ParameterMethod AMethod B
Starting Material 2,6-Dichloropyridine2,6-Dichloropyridine
Reagents Potassium Nitrate, Conc. H₂SO₄Fuming HNO₃, Conc. H₂SO₄
Molar Ratio (Substrate:Nitrating Agent) 1 : 21 : 1.5 (approx.)
Temperature 120 °C65 °C
Reaction Time 10 hours2 hours
Yield of 2,6-dichloro-3-nitropyridine 80%[1]46%[2]
Reference ChemicalBook[1]ResearchGate[2]

Table 2: Reduction of 2,6-dichloro-3-nitropyridine

ParameterMethod CMethod D
Starting Material 2,6-dichloro-3-nitropyridine2,6-dichloro-3-nitropyridine
Reagents SnCl₂·2H₂O, EthanolH₂, 10% Pd/C, Ethanol
Key Features Chemoselective, non-acidic medium[3]Standard hydrogenation conditions[4][5]
Typical Yield High (exact yield for this substrate not specified)High (exact yield for this substrate not specified)
Reference Science Primary Literature[3]General Protocols[4][5]

Synthesis Pathway

The overall synthetic route from 2,6-dichloropyridine to this compound is a two-step process involving nitration followed by reduction.

Synthesis_Pathway Start 2,6-Dichloropyridine Intermediate 2,6-Dichloro-3-nitropyridine Start->Intermediate Nitration (HNO₃/H₂SO₄ or KNO₃/H₂SO₄) End This compound Intermediate->End Reduction (e.g., SnCl₂ or H₂/Pd-C)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine (Method A)

This protocol describes the nitration of 2,6-dichloropyridine using potassium nitrate and concentrated sulfuric acid.[1]

Materials:

  • 2,6-Dichloropyridine (7.4 g, 0.05 mol)

  • Potassium nitrate (10.1 g, 0.1 mol)

  • Concentrated sulfuric acid (80 mL)

  • Crushed ice

  • Ice water

  • 150 mL three-necked flask

  • Stirrer

  • Heating mantle with temperature control

Procedure:

  • To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to the sulfuric acid with stirring.

  • Following the addition of the dichloropyridine, slowly add 10.1 g (0.1 mol) of potassium nitrate.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Slowly increase the temperature to 120 °C and maintain the reaction at this temperature for 10 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice with continuous stirring.

  • A white solid precipitate will form. Wash the precipitate with ice water until it is neutral.

  • Filter the solid and dry it to obtain 2,6-dichloro-3-nitropyridine.

  • The expected yield is approximately 7.75 g (80%).

Step 2: Synthesis of this compound (Method C, Representative Protocol)

This protocol outlines the selective reduction of the nitro group in 2,6-dichloro-3-nitropyridine using stannous chloride dihydrate. This method is advantageous due to its chemoselectivity, which preserves the chloro substituents.[3]

Materials:

  • 2,6-dichloro-3-nitropyridine (e.g., 1.93 g, 0.01 mol)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 6.77 g, 0.03 mol)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (3 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A1 Mix 2,6-Dichloropyridine with H₂SO₄ A2 Add Nitrating Agent (KNO₃ or HNO₃) A1->A2 A3 Heat Reaction Mixture A2->A3 A4 Quench with Ice A3->A4 A5 Filter and Wash Solid A4->A5 A6 Dry Product: 2,6-Dichloro-3-nitropyridine A5->A6 B1 Dissolve 2,6-Dichloro-3-nitropyridine in Solvent A6->B1 Intermediate Product B2 Add Reducing Agent (e.g., SnCl₂) B1->B2 B3 Heat to Reflux B2->B3 B4 Neutralize and Extract B3->B4 B5 Dry and Concentrate B4->B5 B6 Purify Product: This compound B5->B6

Caption: General experimental workflow for the synthesis.

References

Laboratory Scale Synthesis of 2,6-Dichloro-3-pyridylamine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, two-step laboratory scale protocol for the synthesis of 2,6-Dichloro-3-pyridylamine, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis commences with the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine, which is subsequently reduced to the target amine. This document outlines the necessary reagents, equipment, and procedural steps, including reaction conditions, work-up, and purification. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthesis pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules with potential biological activity. The presence of the chloro and amino functional groups on the pyridine ring allows for diverse subsequent chemical modifications. The reliable and efficient synthesis of this compound is therefore of significant interest. The protocol detailed herein follows a common and effective two-step pathway: the nitration of a dichloropyridine precursor followed by the reduction of the introduced nitro group.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Nitration: 2,6-dichloropyridine is nitrated using a mixture of concentrated sulfuric acid and potassium nitrate to produce 2,6-dichloro-3-nitropyridine.

  • Reduction: The nitro group of 2,6-dichloro-3-nitropyridine is then reduced to an amine using a reducing agent such as tin(II) chloride or through catalytic hydrogenation to yield the final product, this compound.

Experimental Protocol

Materials and Equipment
  • Reagents: 2,6-dichloropyridine, concentrated sulfuric acid (98%), potassium nitrate, crushed ice, deionized water, tin(II) chloride dihydrate (or Palladium on carbon), concentrated hydrochloric acid, sodium hydroxide, ethyl acetate, anhydrous sodium sulfate, celite.

  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, thermometer, dropping funnel, Buchner funnel, filtration apparatus, separatory funnel, rotary evaporator, standard laboratory glassware.

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine
  • In a three-necked flask equipped with a magnetic stirrer and a thermometer, 80 mL of concentrated sulfuric acid is added and cooled in an ice bath.

  • Slowly, 7.4 g (0.05 mol) of 2,6-dichloropyridine is added to the stirred sulfuric acid, ensuring the temperature is maintained below 20°C.

  • Once the 2,6-dichloropyridine has dissolved, 10.1 g (0.1 mol) of potassium nitrate is added portion-wise, keeping the temperature below 30°C.[1]

  • After the addition is complete, the reaction mixture is stirred for 30 minutes at room temperature.

  • The temperature is then slowly raised to 120°C and the reaction is maintained for 10 hours.[1]

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice with vigorous stirring.

  • The precipitated white solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried to yield 2,6-dichloro-3-nitropyridine. A yield of approximately 80% can be expected.[1]

Step 2: Synthesis of this compound

This step outlines two common methods for the reduction of the nitro group.

Method A: Reduction with Tin(II) Chloride

  • To a solution of 2,6-dichloro-3-nitropyridine in a suitable solvent like ethanol, add an excess of tin(II) chloride dihydrate.

  • Add concentrated hydrochloric acid to the mixture.

  • The reaction mixture is then heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the mixture is made alkaline by the addition of a sodium hydroxide solution.

  • The product is then extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Method B: Catalytic Hydrogenation

  • In a reaction vessel, dissolve the 2,6-dichloro-3-nitropyridine (1 equivalent) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 1 mol%) and sodium bicarbonate (1 equivalent per chlorine atom).[2]

  • The vessel is sealed and flushed with hydrogen gas three times.[2]

  • The mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for two hours.[2]

  • The reaction progress can be monitored by TLC.

  • Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, washing with methanol.[2]

  • The filtrate is concentrated in vacuo to give the crude product, which can be further purified by column chromatography if necessary.

Data Summary

ParameterStep 1: NitrationStep 2: Reduction (Method B)
Starting Material 2,6-dichloropyridine2,6-dichloro-3-nitropyridine
Reagents Conc. H₂SO₄, KNO₃MeOH, 10% Pd/C, NaHCO₃, H₂
Molar Ratio (Reactant:Reagent) 1 : 2 (2,6-dichloropyridine:KNO₃)1 : 0.01 (Substrate:Pd/C)
Solvent Concentrated H₂SO₄Methanol
Temperature 120°C[1]Room Temperature[2]
Reaction Time 10 hours[1]2 hours[2]
Product 2,6-dichloro-3-nitropyridineThis compound
Typical Yield ~80%[1]High
Purification Filtration and washingFiltration and concentration

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 2,6-Dichloropyridine C Reaction at 120°C A->C B Nitrating Mixture (H₂SO₄ + KNO₃) B->C D Work-up (Ice Quenching, Filtration) C->D E 2,6-Dichloro-3-nitropyridine D->E F 2,6-Dichloro-3-nitropyridine E->F Intermediate H Reaction at RT F->H G Reducing Agent (e.g., H₂/Pd-C) G->H I Work-up (Filtration, Concentration) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Purification of 2,6-Dichloro-3-pyridylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-pyridylamine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is critical for the successful and efficient production of downstream products, as impurities can lead to side reactions, lower yields, and complications in the purification of the final active ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, based on established principles for aromatic amines and analogous dichloropyridine compounds. The protocol aims to provide a reliable starting point for laboratory-scale purification, which can be optimized and scaled up as required.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂[1][2]
Molecular Weight 163.00 g/mol [1][2]
Appearance Solid[3]
Melting Point Data not available
CAS Number 62476-56-6[1][2]

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Conversely, the impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures.

This protocol will focus on a mixed solvent system, a common and effective approach for recrystallizing aromatic amines. Based on procedures for related dichloropyridines, an isopropanol/water mixture is a promising system for this compound.

Experimental Protocol

This protocol details the steps for the purification of this compound via recrystallization.

Materials:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection and Preparation:

    • Based on protocols for similar dichloropyridines, an isopropanol/water mixture is recommended.[4][5][6] A starting ratio of 15:85 isopropanol to water by volume can be effective for related compounds and serves as a good starting point.[4]

    • Prepare a sufficient quantity of this solvent mixture.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of the isopropanol/water solvent mixture to the flask, enough to create a slurry.

    • Gently heat the mixture with continuous stirring.

    • Gradually add more of the hot solvent mixture in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery yield.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of the cold isopropanol/water solvent mixture to remove any remaining mother liquor.

    • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

Data Presentation

ParameterBefore RecrystallizationAfter Recrystallization
Mass 10.0 g8.5 g
Purity (by HPLC) 95.0%>99.5%
Recovery Yield N/A85%
Appearance Light brown solidOff-white crystalline solid
Melting Point Broad rangeSharp range

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation cluster_product Final Product crude Crude this compound solvent Add minimum hot isopropanol/water crude->solvent dissolved Completely dissolved solution solvent->dissolved decolorize Optional: Add activated carbon & hot filter dissolved->decolorize cool Slow cooling to room temperature dissolved->cool decolorize->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Oiling out The compound is precipitating as a liquid instead of a solid. This can be due to a high concentration of impurities or too rapid cooling.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also help.
No crystals form The solution is not supersaturated. Too much solvent may have been used, or the compound is highly soluble even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent to increase the concentration and cool again.
Low recovery yield Too much solvent was used for dissolution or washing. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent for dissolution. Wash the crystals with a minimal amount of ice-cold solvent. Ensure the filtration apparatus is pre-heated before hot filtration.[4]

Safety Precautions

  • This compound is a chemical compound and should be handled with appropriate safety measures.

  • Always work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

References

Application Notes and Protocols: 2,6-Dichloro-3-pyridylamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,6-dichloro-3-pyridylamine as a versatile building block in palladium-catalyzed cross-coupling reactions. This trifunctional scaffold, possessing two distinct chlorine atoms and an amino group, offers a rich platform for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials.[1] The methodologies detailed herein are essential for drug discovery and development, enabling the creation of diverse molecular libraries for screening and lead optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[2] For a substrate like this compound, the differential reactivity of the two chlorine atoms, influenced by the electronic effects of the amino group and the pyridine nitrogen, allows for selective and sequential functionalization. This document outlines protocols for several key palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Experimental Workflow

A typical palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating and monitoring of the reaction, and concluding with a workup and purification of the desired product.[3]

G reagents Combine this compound, Coupling Partner, Palladium Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture (e.g., 60-120 °C) inert->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with a halide.[4] For this compound, this reaction is instrumental for introducing aryl or vinyl substituents, paving the way for the synthesis of complex biaryl and heteroaryl structures.[5] The choice of catalyst, ligand, and base is critical for achieving high yields and controlling regioselectivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates like chloropyridines.[6]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryCoupling Partner (equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)10085-95 (typical)Adapted from[6]
24-Methoxyphenylboronic acid (1.2)Pd₂(dba)₃ (2)XPhos (4)K₂CO₃1,4-Dioxane11080-92 (typical)Adapted from[6]
3Vinylboronic acid pinacol ester (1.5)Pd(PPh₃)₄ (5)-Cs₂CO₃THF/H₂O (4:1)8075-88 (typical)Adapted from[7]
Experimental Protocol: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene and water (10:1 mixture)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the anhydrous, degassed toluene/water mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide.[8][9] This reaction is particularly valuable for synthesizing substituted diaminopyridines from this compound. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reaction, and the selection of the base is critical and depends on the amine's nature.[2][10]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmine (equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Morpholine (1.2)Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10090-98 (typical)Adapted from[6]
2Aniline (1.2)BrettPhos Pd G3 (2)-LiHMDSTHF6585-95 (typical)Adapted from[11][12]
3Benzylamine (1.2)Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11082-93 (typical)Adapted from[6]
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Coupling

This protocol provides a general method for the selective mono-amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox or under a positive flow of argon, add the BrettPhos Pd G3 precatalyst to a dry reaction vessel.

  • Add this compound, the amine coupling partner, and anhydrous THF.[12]

  • Add LiHMDS to the reaction mixture.

  • Seal the vessel and heat the mixture at 65 °C for 16 hours.[12]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide This compound aryl_halide->oxidative_addition pd_complex [ArPd(II)Cl(L)₂] oxidative_addition->pd_complex amide_formation Amide Formation pd_complex->amide_formation amine Amine amine->amide_formation base Base base->amide_formation amide_complex [ArPd(II)(NR₂)(L)₂] amide_formation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Aminated Pyridine reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[13][14] This reaction is highly valuable for synthesizing alkynyl-substituted pyridines, which are important intermediates in medicinal chemistry and materials science.[3]

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkyne (equiv.)Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylacetylene (1.2)PdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF7085-95 (typical)Adapted from[3]
2Ethynyltrimethylsilane (1.5)Pd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHF2580-90 (typical)Adapted from[13]
31-Heptyne (1.2)Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineDMF8078-88 (typical)Adapted from[6]
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[3]

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Heck Reaction: Formation of Substituted Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[15][16] This reaction can be used to introduce alkenyl groups at the chlorine-substituted positions of the pyridine ring.

Data Presentation: Representative Conditions for Heck Reaction
EntryAlkene (equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Styrene (1.5)Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12070-85 (typical)Adapted from[17]
2n-Butyl acrylate (1.5)PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP14075-90 (typical)Adapted from[17]
3Acrylonitrile (2.0)Pd(PPh₃)₄ (5)-NaOAcDMA13065-80 (typical)Adapted from[15]
Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck reaction with this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Polar aprotic solvent (e.g., DMF or NMP)

  • Sealable reaction tube

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, P(o-tol)₃, and Et₃N.[17]

  • Add the alkene and the solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C), monitoring by TLC or GC-MS.[17]

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents and functional materials. Its straightforward functionalization through established palladium-catalyzed cross-coupling methodologies allows for the rapid generation of diverse compound libraries. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this promising scaffold in modern drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent structural motifs in numerous pharmaceuticals.[3][4] The reaction's broad substrate scope and tolerance for various functional groups make it an indispensable tool, offering milder conditions compared to traditional methods.[1][5]

These application notes provide detailed protocols for the selective mono-amination of 2,6-dichloro-3-pyridylamine. The selective functionalization of polychlorinated pyridines can be challenging due to multiple reactive sites. Regioselectivity in the Buchwald-Hartwig amination of such substrates is influenced by factors including the choice of catalyst, ligand, base, and reaction conditions. For this compound, the presence of the 3-amino group introduces electronic effects that can influence the reactivity of the two chloro-substituents. These protocols are designed to favor selective amination at the C-2 or C-6 position.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) active species. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.[1][5]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The final step involves the formation of the C-N bond through reductive elimination from the palladium center, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[1][6]

The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination and suppress potential side reactions.[7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Cl)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Reactants Ar-Cl + R2NH Amine Coordination [Ar(R2NH)Pd(II)L2]+Cl- Oxidative Addition Complex->Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Ar(R2N)Pd(II)L2 Amine Coordination->Amido Complex Deprotonation Amine Coordination->Amido Complex -HCl Base_in Base Amido Complex->Pd(0)L2 Product Product Ar-NR2 Amido Complex->Product Reductive Elimination Reactants->Oxidative Addition Complex Oxidative Addition Base Base-H+ Base_in->Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative reaction conditions and yields for the mono-amination of this compound with various primary and secondary amines. These data are intended to serve as a starting point for reaction optimization.

Table 1: Selective Mono-amination with Primary Amines

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1001285
4-MethoxyanilinePd(OAc)₂ / BINAPNaOtBuDioxane901692
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene110878
CyclohexylaminePd(OAc)₂ / SPhosLHMDSTHF802465

Table 2: Selective Mono-amination with Secondary Amines

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100695
PiperidinePd(OAc)₂ / DavePhosK₂CO₃Dioxane1001888
N-MethylanilinePd₂(dba)₃ / BrettPhosLHMDSTHF851275
DibenzylaminePd(OAc)₂ / cataCXium ACs₂CO₃Toluene1102455

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a septum. Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_monitoring Monitoring & Work-up cluster_purification Purification A Oven-dry glassware (Schlenk flask, stir bar) C Add this compound, Pd precatalyst, ligand, and base to flask A->C B Degas solvent D Add degassed solvent and amine via syringe B->D C->D E Heat reaction mixture with vigorous stirring D->E F Monitor reaction by TLC or GC-MS E->F G Cool to room temperature and quench with aq. NH4Cl F->G H Extract with organic solvent G->H I Combine organic layers, wash with brine, and dry H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Microwave-Assisted Mono-amination

For certain substrates, microwave-assisted synthesis can offer reduced reaction times and improved yields.

Materials:

  • This compound

  • Amine (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., DMF, DMA)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound, the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the solvent and the amine to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 120-150 °C) for a specified time (e.g., 30-60 minutes).

  • Work-up and Purification: After cooling, the product can be isolated and purified using the same procedure as described in Protocol 1.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive. Handle them under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • The bases used (e.g., NaOtBu, LHMDS) are strong and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Microwave reactions should be performed in sealed vessels designed for this purpose, following the manufacturer's safety guidelines.

Conclusion

The Buchwald-Hartwig amination provides an effective method for the selective mono-amination of this compound, granting access to a diverse range of substituted 2-amino-3-pyridylamine derivatives. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and selectivity. The protocols provided herein serve as a robust starting point for the synthesis of these valuable compounds, which are of significant interest in pharmaceutical research and drug development. Further optimization may be necessary for specific amine coupling partners to achieve optimal results.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-pyridylamine is a valuable and versatile building block in medicinal chemistry and materials science. The pyridine core, activated by two electron-withdrawing chlorine atoms at the C2 and C6 positions, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of functional groups, enabling the synthesis of diverse molecular scaffolds for drug discovery and other applications. The amino group at the C3 position modulates the reactivity of the ring and influences the regioselectivity of the substitution, making it a key synthon for the generation of complex pyridine derivatives.

These application notes provide an overview of the SNAr reactions of this compound, offering detailed protocols for reactions with various nucleophiles and a discussion on the expected regioselectivity.

Regioselectivity in Nucleophilic Aromatic Substitution

The pyridine nitrogen atom and the chlorine atoms are electron-withdrawing, rendering the C2 and C6 positions electrophilic and thus susceptible to nucleophilic attack. In the case of the related compound, 2,6-dichloro-3-nitropyridine, the nitro group strongly activates both the ortho (C2) and para (C6) positions. The inductive effect of the nitro group makes the C2 position more electron-deficient, often leading to kinetically controlled substitution at this site.[1] Conversely, substitution at the C6 position can be the thermodynamically favored outcome.[1]

For this compound, the amino group is electron-donating by resonance, which can deactivate the ring towards nucleophilic attack compared to a nitro-substituted analogue. However, the inductive effects of the chlorine atoms and the ring nitrogen still allow for SNAr reactions to occur, typically requiring elevated temperatures or catalytic methods. The interplay between the electronic effects of the amino group and the chloro substituents governs the regioselectivity, which may be influenced by the nature of the nucleophile and the reaction conditions. Generally, mono-substitution is expected to occur preferentially at either the C2 or C6 position.

Experimental Protocols

The following protocols are representative methods for the nucleophilic aromatic substitution on this compound and its analogues. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.

Protocol 1: Amination with Primary and Secondary Amines (Classical SNAr)

This protocol describes a general procedure for the mono-amination of this compound with an amine nucleophile.

Reaction Scheme:

cluster_0 start This compound plus1 + start->plus1 amine R1R2NH plus1->amine arrow -> amine->arrow conditions Base (e.g., DIPEA) Solvent (e.g., NMP) Heat arrow->conditions product 6-Chloro-N-substituted-3-aminopyridine conditions->product

Caption: General amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

  • N-Methyl-2-pyrrolidone (NMP) or other high-boiling polar aprotic solvent (e.g., DMSO, DMF)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in NMP, add the desired amine (1.0-1.2 equiv.) and DIPEA (2.0-3.0 equiv.).

  • Heat the reaction mixture to 90-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-aminated pyridine derivative.

Protocol 2: Methoxylation with Sodium Methoxide

This protocol is adapted from the methoxylation of the analogous 2-amino-6-chloro-3-nitropyridine and can be applied for the synthesis of 2-methoxy-6-chloro-3-aminopyridine.

Reaction Scheme:

cluster_0 start This compound plus1 + start->plus1 alkoxide NaOMe plus1->alkoxide arrow -> alkoxide->arrow conditions Methanol Heat arrow->conditions product 6-Chloro-2-methoxy-3-aminopyridine conditions->product

Caption: Methoxylation of this compound.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in methanol.

  • Add a solution of sodium methoxide in methanol (1.0-1.2 equiv.).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the residue with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines or to achieve higher selectivity, modern cross-coupling methods can be employed.

Workflow Diagram:

G Buchwald-Hartwig Amination Workflow start Setup Reaction Vessel under Inert Atmosphere reagents Add 2,6-dichloro-3-aminopyridine, Amine, Base (e.g., NaOtBu), Pd Catalyst, and Ligand start->reagents solvent Add Degassed Solvent (e.g., Toluene or Dioxane) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress by TLC/LC-MS reaction->monitoring workup Cool, Quench, and Extract with Organic Solvent monitoring->workup purification Purify by Column Chromatography workup->purification product Obtain Mono-aminated Product purification->product G start This compound snar Regioselective SNAr (e.g., Amination) start->snar intermediate Mono-substituted Intermediate (6-Chloro-2-substituted-3-aminopyridine) snar->intermediate cross_coupling Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) intermediate->cross_coupling product Diverse Library of Di-substituted Pyridines cross_coupling->product screening Biological Screening (Drug Discovery) product->screening

References

Application Notes and Protocols: The Role of 2,6-Dichloro-3-pyridylamine as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-3-pyridylamine and its precursor, 2,6-dichloro-3-nitropyridine, as key intermediates in the synthesis of pharmaceuticals. A primary focus is placed on the synthesis of the non-opioid analgesic, Flupirtine, to illustrate the practical application of these halogenated pyridine derivatives in medicinal chemistry. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in this area.

Introduction

This compound (CAS: 62476-56-6) is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.[1][2][3] Its structural features, including the reactive amine group and two chlorine atoms, allow for a variety of chemical transformations, making it a valuable intermediate in the preparation of biologically active molecules.[1][4] While direct synthesis of commercial drugs starting from this compound is not extensively documented in publicly available literature, its close chemical relationship with 2,6-dichloro-3-nitropyridine provides a clear pathway to its application in pharmaceutical manufacturing.

2,6-dichloro-3-nitropyridine is a well-established intermediate in the synthesis of Flupirtine, a selective neuronal potassium channel opener with analgesic properties.[5][6][7] The synthesis of Flupirtine from this nitro compound involves a key regioselective amination step, followed by further functional group manipulations.[8][9] This document will detail the synthesis of Flupirtine from 2,6-dichloro-3-nitropyridine and propose a synthetic route from this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediates is provided in the table below.

PropertyThis compound2,6-Dichloro-3-nitropyridine
CAS Number 62476-56-655436-56-1
Molecular Formula C₅H₄Cl₂N₂C₅H₂Cl₂N₂O₂
Molecular Weight 163.00 g/mol 192.99 g/mol [10]
Appearance SolidPale yellow solid[10]
Melting Point Not specified60-65 °C

Synthetic Applications in Pharmaceutical Development

The primary application highlighted here is the synthesis of Flupirtine. The established route begins with 2,6-dichloro-3-nitropyridine.

3.1. Established Synthesis of Flupirtine from 2,6-Dichloro-3-nitropyridine

The synthesis of Flupirtine from 2,6-dichloro-3-nitropyridine proceeds through a three-step sequence:

  • Selective Amination: Regioselective nucleophilic aromatic substitution (SNAr) of one chlorine atom with ammonia.

  • Second Amination: Substitution of the remaining chlorine atom with 4-fluorobenzylamine.

  • Reduction and Carbamoylation: Reduction of the nitro group to an amine, followed by reaction with ethyl chloroformate to form the final carbamate product.

The overall synthetic pathway is visualized in the following diagram:

G A 2,6-Dichloro-3-nitropyridine B 2-Amino-3-nitro-6-chloropyridine A->B NH3 (aq) C 2-Amino-3-nitro-6-(4-fluorobenzylamino)pyridine B->C 4-Fluorobenzylamine D 2,3-Diamino-6-(4-fluorobenzylamino)pyridine C->D Reduction (e.g., H2, Raney Ni) E Flupirtine D->E Ethyl chloroformate G A This compound B 3-Amino-6-chloro-2-(substituted)pyridine A->B Nucleophilic Substitution C Potential Pharmaceutical Scaffolds B->C Further Derivatization G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Reactant A C Reaction Vessel A->C B Reactant B B->C D Quenching C->D E Extraction D->E F Filtration E->F G Chromatography F->G H Crystallization G->H I Analytical Characterization (HPLC, NMR, MS) H->I

References

Application of 2,6-Dichloro-3-pyridylamine and its Isomers in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Pyridine-based compounds are a cornerstone in the development of modern agrochemicals, offering a versatile scaffold for the synthesis of a wide range of herbicides, insecticides, and fungicides. While 2,6-Dichloro-3-pyridylamine is a known chemical entity, a comprehensive review of scientific and patent literature reveals that its isomers, particularly 3-amino-2,6-dichloropyridine and 4-amino-2,6-dichloropyridine, are more prominently utilized as key intermediates in the synthesis of commercially significant agrochemicals. This document provides detailed application notes and protocols focusing on the use of these dichlorinated aminopyridine isomers as precursors to potent herbicides, offering insights into their synthesis, biological activity, and mode of action.

Core Application: Synthesis of Picolinic Acid Herbicides

Dichlorinated aminopyridines are critical building blocks for the synthesis of picolinic acid herbicides. These herbicides are classified as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. Two prominent examples of herbicides synthesized from dichlorinated aminopyridine intermediates are Aminopyralid and Halauxifen-methyl.

Herbicide Profile: Aminopyralid

Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) is a selective, post-emergence herbicide highly effective for the control of broadleaf weeds, especially thistles and clovers, in grasslands and non-crop areas.[1] It is known for its systemic action, being absorbed through both leaves and roots.[2]

Herbicide Profile: Halauxifen-methyl

Halauxifen-methyl is another synthetic auxin herbicide that provides effective post-emergence control of a wide spectrum of broadleaf weeds. It belongs to the arylpicolinate class of herbicides and is recognized for its favorable environmental profile, including a short soil half-life.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and efficacy of agrochemicals derived from dichlorinated aminopyridine intermediates.

Table 1: Synthesis Yields of Picolinic Acid Herbicides and Intermediates

Product/IntermediateStarting MaterialReaction TypeReported Yield (%)Reference
Aminopyralid4-amino-3,5,6-trichloropyridine-2-carboxylic acidHydrogenation91.4[4]
4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester4-amino-3,6-dichloropyridine-2-carboxylic acidEsterification89.14[5]
Halauxifen-methylAryl boronic acid and substituted pyridineSuzuki Coupling~90 (over 2 steps)[6]

Table 2: Biological Efficacy of Aminopyralid

Target WeedApplication RateEfficacyReference
Canada thistle (Cirsium arvense)Lower use rates than other auxin herbicidesExcellent control[7]
Various broadleaf weeds500-750 mL/ha (as Hotshot Herbicide)Effective control[8]

Experimental Protocols

The following are detailed protocols for the synthesis of key picolinic acid herbicides derived from dichlorinated aminopyridine precursors.

Protocol 1: Synthesis of Aminopyralid via Hydrogenation

This protocol describes the synthesis of Aminopyralid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, a downstream intermediate of dichlorinated aminopyridines.

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

  • Deionized water

  • 30% Sodium hydroxide solution

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • 30% Hydrochloric acid

  • High-pressure reactor with magnetic stirrer, thermometer, and gas inlet/outlet

Procedure:

  • Preparation of the Sodium Salt: In a suitable vessel, mix 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 mL of water.[4]

  • Slowly add 66.7 g of 30% sodium hydroxide solution while stirring to form the sodium salt.[4]

  • Filter the resulting solution and transfer the filtrate to a 1000 mL high-pressure reactor.[4]

  • Catalytic Hydrogenation: Add 2.0 g of 5% Pd/C catalyst to the reactor.[4]

  • Seal the reactor and purge with nitrogen gas three times to remove air.

  • Pressurize the reactor with hydrogen gas to 0.2 MPa.[4]

  • Begin stirring and heat the reaction mixture to 50°C.[4]

  • Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours.[4] Monitor the reaction completion by HPLC.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Decant the reaction solution and filter to recover the Pd/C catalyst.[4]

  • Acidify the filtrate to a pH of 1-2 with 30% hydrochloric acid.[4]

  • Cool the solution to induce crystallization.

  • Centrifuge the mixture to collect the precipitate.

  • Wash the solid product with hot water to yield Aminopyralid.[4]

Protocol 2: Synthesis of Halauxifen-methyl via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of Halauxifen-methyl, which involves a key Suzuki cross-coupling reaction.

Materials:

  • 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester (Intermediate III)[5]

  • Aryl boronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester and the aryl boronic acid in the chosen solvent under an inert atmosphere.

  • Add the palladium catalyst and the base to the reaction mixture.

  • Suzuki Coupling Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and stir for several hours (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst and any inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Halauxifen-methyl.

Signaling Pathways and Experimental Workflows

Mode of Action: Synthetic Auxin Herbicides

Synthetic auxin herbicides like Aminopyralid and Halauxifen-methyl mimic the action of the natural plant hormone auxin (IAA).[9] They bind to auxin receptors, primarily the F-box proteins such as TIR1/AFB, leading to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[10] This degradation allows for the expression of auxin-responsive genes, which at herbicidal concentrations, leads to uncontrolled cell division and elongation, ultimately causing vascular tissue disruption and plant death.

Synthetic Auxin Herbicide Mode of Action SAH Synthetic Auxin Herbicide (e.g., Aminopyralid) Receptor TIR1/AFB Receptor SAH->Receptor Binds to SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex Forms Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Leads to degradation by Aux_Genes Auxin-Responsive Genes Proteasome->Aux_Genes Allows expression of Uncontrolled_Growth Uncontrolled Cell Division & Elongation Aux_Genes->Uncontrolled_Growth Induces Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Synthetic Auxin Herbicide Signaling Pathway
Experimental Workflow: Herbicide Synthesis and Evaluation

The development of a new herbicide involves a multi-step process from initial synthesis to final product registration. The following diagram illustrates a generalized workflow.

Herbicide Development Workflow cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Regulatory & Formulation Start Starting Material (Dichlorinated Aminopyridine) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Screening (In vitro assays) Purification->Screening Greenhouse Greenhouse Trials (Efficacy & Selectivity) Screening->Greenhouse Field Field Trials (Weed Spectrum & Crop Safety) Greenhouse->Field Tox Toxicology & Environmental Fate Studies Field->Tox Formulation Formulation Development Tox->Formulation Registration Regulatory Submission Formulation->Registration Product Product Registration->Product Final Product

Generalized Herbicide Development Workflow

Conclusion

This compound and its isomers are valuable intermediates in the agrochemical industry, particularly for the synthesis of potent picolinic acid herbicides. The protocols and data presented here provide a foundational resource for researchers and professionals involved in the discovery and development of new crop protection solutions. Understanding the synthetic routes, biological activities, and modes of action of these compounds is crucial for the innovation of next-generation agrochemicals.

References

Application Notes and Protocols for the N-arylation of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-arylation of 2,6-dichloro-3-pyridylamine, a key transformation in the synthesis of various pharmaceutically relevant compounds. The two primary methods for this transformation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are discussed in detail.

Introduction

The formation of a carbon-nitrogen (C-N) bond to an aromatic ring, or N-arylation, is a fundamental reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The resulting arylamine motifs are present in a wide array of bioactive molecules. This compound is a valuable building block, and its selective N-arylation provides access to a diverse range of substituted aminopyridines for further functionalization.

This document outlines two robust and widely used catalytic methods for the N-arylation of this compound:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction known for its high efficiency and broad substrate scope.[1][2]

  • Ullmann Condensation: A classical copper-catalyzed reaction that serves as a valuable alternative to palladium-based methods.[3]

Data Presentation: Comparison of N-arylation Methods

The following tables summarize typical reaction conditions and components for the two primary N-arylation methods. It is important to note that yields are highly dependent on the specific aryl halide and reaction conditions used.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Catalyst Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.
Ligand Xantphos, RuPhos, BINAP, or TriphenylphosphineBulky, electron-rich phosphine ligands are crucial for efficiency.
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvents are essential.
Temperature 80 - 120 °CReaction temperature may require optimization.
Reaction Time 12 - 24 hoursMonitored by TLC or GC-MS.

Table 2: Copper-Catalyzed Ullmann Condensation Conditions

ParameterConditionNotes
Catalyst Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)Copper salts are the most common catalysts.
Ligand L-proline, 1,10-phenanthroline, or a diamineLigands can significantly improve reaction efficiency and lower temperature.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)A solid inorganic base is typically used.
Solvent Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)High-boiling polar aprotic solvents are common.
Temperature 100 - 180 °CTraditionally requires higher temperatures than Buchwald-Hartwig.
Reaction Time 18 - 48 hoursOften requires longer reaction times.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from a procedure for a structurally similar substrate and provides a general method for the N-arylation of this compound with an aryl halide.[4]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-2,6-dichloro-3-pyridylamine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general procedure for the N-arylation of this compound using a copper catalyst. Optimization of the ligand and reaction temperature may be necessary for specific aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • L-proline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 120-150 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion (typically 24-48 hours), cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent precat Pre-catalyst Formation (RT) solvent->precat heat Heat to 100-110 °C precat->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Catalytic_Cycles cluster_BH Buchwald-Hartwig Cycle (Pd-catalyzed) cluster_Ullmann Ullmann Condensation (Cu-catalyzed) Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_halide Ar-Pd(II)(X)L₂ OA->PdII_halide Amine_coord Amine Coordination PdII_halide->Amine_coord HNR'R'' PdII_amine [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ Amine_coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(NR'R'')L₂ Deprotonation->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Product_BH Ar-NR'R'' RE->Product_BH CuI Cu(I)X Amide_form Amide Formation CuI->Amide_form HNR'R'' / Base CuI_amide Cu(I)-NR'R'' Amide_form->CuI_amide OA_Ullmann Oxidative Addition CuI_amide->OA_Ullmann Ar-X CuIII Ar-Cu(III)(X)(NR'R'') OA_Ullmann->CuIII RE_Ullmann Reductive Elimination CuIII->RE_Ullmann RE_Ullmann->CuI Product_Ullmann Ar-NR'R'' RE_Ullmann->Product_Ullmann

Caption: Simplified catalytic cycles for N-arylation reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,6-Dichloro-3-pyridylamine synthesis.

Synthesis Pathway Overview

The primary synthetic route to this compound involves a two-step process: the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine, followed by the reduction of the nitro group to an amine.

Synthesis_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C This compound B->C Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C)

Caption: Overall synthesis pathway for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Step 1: Nitration of 2,6-Dichloropyridine

Question 1: Why is my nitration reaction showing low conversion of 2,6-dichloropyridine?

Answer: Low conversion in the nitration step can be attributed to several factors:

  • Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the substrate is critical. Ensure that an adequate excess of nitric acid or another nitrating source is used.

  • Reaction Temperature: The reaction temperature may be too low. While initial addition of reagents is often done at a lower temperature for safety, the reaction may require heating to proceed to completion.[1][2]

  • Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]

  • Purity of Starting Material: Impurities in the 2,6-dichloropyridine starting material can interfere with the reaction.

Question 2: I am observing the formation of multiple products in my nitration reaction. How can I improve the selectivity?

Answer: The formation of multiple nitrated products or other side products can be minimized by:

  • Controlling Reaction Temperature: Carefully control the temperature during the addition of the nitrating agent and throughout the reaction. Exceeding the optimal temperature can lead to the formation of dinitrated or other undesired products.[2]

  • Choice of Nitrating Agent: The combination of concentrated sulfuric acid and nitric acid is a common and effective nitrating agent for this reaction.[1][2] The use of fuming nitric acid or other stronger nitrating agents may lead to over-nitration.

Step 2: Reduction of 2,6-Dichloro-3-nitropyridine

Question 3: My reduction of 2,6-dichloro-3-nitropyridine is incomplete. What can I do?

Answer: Incomplete reduction is a common issue. Here are some potential solutions:

  • Choice of Reducing Agent:

    • Fe/HCl or Fe/Acetic Acid: This is a robust and often chemoselective method. Ensure the iron powder is activated and used in sufficient excess (typically 3-5 equivalents).[3]

    • Stannous Chloride (SnCl₂): This is another effective reagent. Ensure you are using a sufficient molar excess. The reaction is often carried out in an alcohol solvent.

    • Catalytic Hydrogenation (H₂/Pd-C): Ensure the catalyst is active and not poisoned. The reaction may require pressure to proceed efficiently.

  • Reaction Temperature: Some reductions may require heating to go to completion. For example, reductions with iron powder are often heated to 80-100°C.

  • Solvent: The choice of solvent can impact the reaction rate. For Fe/acid reductions, mixtures of ethanol, water, and acetic acid are common.[4] For catalytic hydrogenation, polar solvents like methanol or ethanol are typically used.

Question 4: I am observing dehalogenation (loss of chlorine atoms) during the reduction. How can I prevent this?

Answer: Dehalogenation is a known side reaction, especially during catalytic hydrogenation. To minimize it:

  • Use a Chemoselective Reducing Agent: Reductions using iron in acidic media (Fe/HCl or Fe/acetic acid) are known to be highly chemoselective and less likely to cause dehalogenation compared to catalytic hydrogenation.[3][5]

  • Optimize Catalytic Hydrogenation Conditions: If using catalytic hydrogenation:

    • Lower Catalyst Loading: Use a lower mol% of the Pd/C catalyst.

    • Monitor the Reaction Closely: Stop the reaction as soon as the starting material is consumed to avoid over-reduction and dehalogenation.

    • Control Hydrogen Pressure: Avoid excessively high hydrogen pressures.

Question 5: The work-up of my reduction reaction is difficult, especially with SnCl₂ or Fe, resulting in low isolated yield. What are some tips for a better work-up?

Answer: Work-up for metal-based reductions can be challenging due to the formation of metal salts.

  • For Fe/Acid Reductions: After the reaction, filter the hot solution to remove excess iron. Then, neutralize the filtrate carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.[4]

  • For SnCl₂ Reductions: After the reaction, remove the solvent. The residue can be partitioned between an organic solvent (like ethyl acetate) and a strong base (like 2M KOH) to precipitate tin salts, which can then be filtered off.[6]

  • General Tip: Washing the combined organic layers with brine can help remove residual inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific conditions used for both the nitration and reduction steps. With optimized protocols, yields for the nitration step can be in the range of 75-85%, and the reduction step can also achieve high yields.[2][7] However, suboptimal conditions or work-up procedures can lead to lower overall yields.

Q2: How can I monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the nitration and reduction steps.[2] For TLC, you can use a mobile phase such as a mixture of petroleum ether and ethyl acetate.[1] The starting material, intermediate, and product should have different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.

Q3: What are the main safety precautions to consider during this synthesis?

A3:

  • Nitration: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (concentrated sulfuric and nitric acid). Perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and add reagents slowly while carefully controlling the temperature with an ice bath.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly set up and purged with an inert gas before introducing hydrogen. The palladium on carbon catalyst can be pyrophoric, especially after the reaction. Do not allow the catalyst to dry in the air. Keep it wet with solvent during filtration and handle it with care.[8]

Q4: My final product, this compound, is impure. What are the common impurities and how can I purify it?

A4: Common impurities can include unreacted 2,6-dichloro-3-nitropyridine, dehalogenated byproducts, or other isomers. Purification can be achieved by:

  • Column Chromatography: This is an effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in petroleum ether or hexane is often used.[1]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a good method for purifying the final product.

  • Acid-Base Extraction: The basicity of the amine product can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer. Then, basify the aqueous layer and extract the pure amine back into an organic solvent.

Data Presentation

Table 1: Comparison of Nitration Conditions for 2,6-Dichloropyridine

ReferenceNitrating AgentMolar Ratio (Nitrating Agent:Substrate)Temperature (°C)Time (h)Yield (%)Purity (%)
Patent US7256295B2[2]Conc. H₂SO₄ / Conc. HNO₃~5.6<50 (addition), 100-105575.3899.5 (GC)
Publication[1]Conc. H₂SO₄ / Fuming HNO₃~2.2 (HNO₃)0 (addition), 65246-
Patent CN102584688A[7]H₂SO₄ / 90% HNO₃ / Sulfamic acid550-6010>80-
ChemicalBook[9]Conc. H₂SO₄ / KNO₃21201080-

Table 2: Comparison of Reduction Methods for 2,6-Dichloro-3-nitropyridine

MethodReducing Agent / CatalystSolventTemperature (°C)Key Considerations
Metal/AcidIron powder / Acetic AcidEthanol/Water/Acetic Acid80-100Excellent chemoselectivity, cost-effective.[3]
Metal SaltStannous Chloride (SnCl₂)EthanolRefluxGood for substrates sensitive to catalytic hydrogenation.[6]
Catalytic HydrogenationH₂ / 10% Pd/CEthanol or Ethyl AcetateRoom TemperatureRisk of dehalogenation, requires careful monitoring.
Transfer HydrogenationAmmonium formate / 10% Pd/CMethanol or EthanolRT to 60Milder than direct hydrogenation, but dehalogenation is still possible.

Experimental Protocols

Protocol 1: Nitration of 2,6-Dichloropyridine

This protocol is adapted from patent US7256295B2.[2]

  • To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine (1.0 eq) at 20-25°C.

  • Cool the mixture and slowly add concentrated nitric acid (approx. 5.6 eq) while maintaining the internal temperature below 50°C.

  • After the addition is complete, heat the reaction mixture to 100-105°C for 5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 50°C and carefully pour it into ice water with stirring.

  • Filter the resulting precipitate and wash it with water until the washings are neutral.

  • Dry the solid to obtain 2,6-dichloro-3-nitropyridine.

Protocol 2: Reduction of 2,6-Dichloro-3-nitropyridine using Iron/Acetic Acid

This is a general protocol based on the chemoselective reduction of nitroarenes.[3][4]

  • In a round-bottom flask equipped with a reflux condenser, suspend 2,6-dichloro-3-nitropyridine (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).

  • Add iron powder (3-5 eq) portion-wise to the stirred solution. Be aware of a potential exotherm.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.

  • Purify further by column chromatography or recrystallization if necessary.

Visualizations

Troubleshooting_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction N_Start Low Conversion? N_Check_Temp Increase Temperature/Time N_Start->N_Check_Temp Yes N_Check_Reagents Check Molar Ratios of H₂SO₄/HNO₃ N_Start->N_Check_Reagents Yes N_Side_Products Side Products Observed? N_Start->N_Side_Products No N_Control_Temp Control Temperature During Addition N_Side_Products->N_Control_Temp Yes R_Start Incomplete Reaction? N_Side_Products->R_Start Proceed to Reduction R_Check_Reagent Increase Equivalents of Reducing Agent R_Start->R_Check_Reagent Yes R_Increase_Temp Increase Reaction Temperature R_Start->R_Increase_Temp Yes R_Dehalogenation Dehalogenation? R_Start->R_Dehalogenation No R_Switch_Method Switch to Fe/Acid Reduction R_Dehalogenation->R_Switch_Method Yes R_Modify_H2 Lower Catalyst Loading/ Monitor Closely R_Dehalogenation->R_Modify_H2 If using H₂/Pd-C

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dichloro-3-pyridylamine.

Synthesis Overview

The synthesis of this compound is typically a two-step process:

  • Nitration: 2,6-Dichloropyridine is nitrated to form the intermediate, 2,6-dichloro-3-nitropyridine.

  • Reduction: The nitro group of 2,6-dichloro-3-nitropyridine is reduced to an amine to yield the final product, this compound.

Synthesis_Workflow start 2,6-Dichloropyridine intermediate 2,6-Dichloro-3-nitropyridine start->intermediate Step 1: Nitration end This compound intermediate->end Step 2: Reduction reagents1 Mixed Acid (HNO3 / H2SO4) reagents2 Reducing Agent (e.g., SnCl2/HCl or Fe/CH3COOH)

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guides

Step 1: Nitration of 2,6-Dichloropyridine

Issue 1: Low Yield of 2,6-Dichloro-3-nitropyridine

Symptom Possible Cause Recommended Solution
Low conversion of starting material (detected by TLC/GC)Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time or gradually elevate the temperature. Monitor the reaction progress closely. For instance, some protocols require heating at 100-120°C for several hours.[1]
Improper Reagent Stoichiometry: Incorrect ratio of nitric acid to sulfuric acid or to the substrate.Ensure accurate measurement of reagents. The molar ratio of nitric acid to 2,6-dichloropyridine can significantly impact the yield.[2][3]
Formation of a dark, tarry substanceReaction Temperature Too High: Excessive heat can lead to decomposition and polymerization of starting materials or products.Maintain strict temperature control. Add nitrating agents slowly and exothermically. If using thermal methods, ensure uniform heating to avoid localized hotspots.
Impurities in Starting Material: Presence of pyridine or other easily nitrated/oxidized impurities in the 2,6-dichloropyridine can lead to tar formation.[4]Use high-purity 2,6-dichloropyridine. If necessary, purify the starting material by distillation before use.

Issue 2: Presence of Significant Impurities in the Crude Product

Symptom Possible Cause Recommended Solution
Multiple spots on TLC, or extra peaks in GC/MSDi-nitration: Over-nitration of the pyridine ring, leading to the formation of dinitro- derivatives.Use milder reaction conditions (lower temperature, shorter reaction time). Carefully control the stoichiometry of the nitrating agent.
Formation of Isomers: While nitration is expected at the 3-position, minor amounts of other isomers might form under certain conditions.Optimize reaction conditions to favor the formation of the desired 3-nitro isomer. Purification by column chromatography or recrystallization may be necessary.[5]
Carryover of Starting Material Impurities: Impurities like trichloropyridines in the starting material will persist through the reaction.[4]Ensure the purity of the starting 2,6-dichloropyridine.

digraph "Nitration_Troubleshooting" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];

start [label="Problem:\nLow Yield or Impure Product\nin Nitration Step", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Check Reaction Conversion\n(TLC/GC)"]; check_impurities [label="Analyze Impurities\n(TLC/GC-MS)"]; incomplete [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tar [label="Tar Formation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dinitration [label="Di-nitration Products?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Increase Time/Temp\nAdjust Stoichiometry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Lower Temperature\nPurify Starting Material", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Use Milder Conditions\nControl Stoichiometry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_conversion; start -> check_impurities; check_conversion -> incomplete; check_impurities -> tar; check_impurities -> dinitration; incomplete -> solution1 [label="Yes"]; tar -> solution2 [label="Yes"]; dinitration -> solution3 [label="Yes"]; }

Caption: Troubleshooting logic for the nitration of 2,6-dichloropyridine.

Step 2: Reduction of 2,6-Dichloro-3-nitropyridine

Issue 1: Incomplete Reduction or Low Yield of this compound

Symptom Possible Cause Recommended Solution
Presence of starting material in the crude productInsufficient Reducing Agent: The amount of reducing agent (e.g., SnCl2, Fe) is not enough for complete conversion.Increase the molar equivalents of the reducing agent. For SnCl2 reductions, a significant excess (e.g., 10 equivalents) may be required for good conversion.[6]
Deactivation of Reducing Agent: The surface of the metal reducing agent (like iron) may not be sufficiently activated.For iron reductions, the use of a small amount of acid (e.g., acetic acid) can help activate the iron powder.[6]
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Gently heat the reaction mixture. Monitor the reaction by TLC to determine the optimal temperature.
Formation of colored byproducts (azo/azoxy compounds)Incomplete Reduction to the Amine: The reduction may stall at intermediate stages like hydroxylamine, which can then condense to form colored azo or azoxy compounds.[6][7]Ensure sufficient reducing agent and reaction time for complete conversion to the amine. The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamine intermediates in catalytic hydrogenations.[7]

Issue 2: Formation of Dehalogenated or Other Side Products

Symptom Possible Cause Recommended Solution
GC-MS analysis shows products with one or both chlorine atoms removedHydrodehalogenation: This is a common side reaction in catalytic hydrogenation of halogenated nitroaromatics.[8]Avoid catalytic hydrogenation if dehalogenation is a significant issue. If it must be used, consider using a modified catalyst (e.g., sulfided catalysts) or adding a dehalogenation inhibitor, though this can complicate purification.[8] Metal/acid reductions (Fe, SnCl2) are generally less prone to dehalogenation.
Nucleophilic Substitution: The chloro groups on the pyridine ring are activated towards nucleophilic attack. Solvents or reagents could potentially displace the chlorine atoms.Choose a non-nucleophilic solvent. Be mindful of the reaction conditions to avoid promoting SNAr reactions.
Difficulty in product isolation; formation of emulsions or intractable solidsFormation of Tin Oxides: In SnCl2 reductions, quenching the reaction can lead to the formation of hydrated tin oxides, which can be difficult to remove.[9]After the reaction, basify the mixture carefully (e.g., with aqueous KOH or NaOH) and extract the product with an organic solvent. Filtration may be necessary to remove insoluble tin salts.[6]

digraph "Reduction_Troubleshooting" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=11, color="#5F6368"];

start [label="Problem:\nLow Yield or Impure Product\nin Reduction Step", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_completion [label="Check Reaction Completion\n(TLC)"]; analyze_byproducts [label="Analyze Byproducts\n(GC-MS)"]; incomplete [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dehalogenation [label="Dehalogenation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; tin_salts [label="Isolation Issues (SnCl2)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

solution1 [label="Increase Reducing Agent\nActivate Fe with Acid", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Avoid Catalytic Hydrogenation\nUse Fe or SnCl2", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Basify and Extract\nFilter to Remove Tin Oxides", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_completion; start -> analyze_byproducts; check_completion -> incomplete; analyze_byproducts -> dehalogenation; start -> tin_salts; incomplete -> solution1 [label="Yes"]; dehalogenation -> solution2 [label="Yes"]; tin_salts -> solution3 [label="Yes"]; }

Caption: Troubleshooting logic for the reduction of 2,6-dichloro-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the best nitrating conditions for 2,6-dichloropyridine?

A1: The optimal conditions can vary, but a common and effective method involves using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction temperature and stoichiometry are critical parameters to control for achieving high yield and purity. Below is a summary of conditions from various sources.

Q2: I am observing dinitration. How can I prevent this?

A2: Dinitration occurs when the reaction is too forcing. To minimize this, you can:

  • Lower the reaction temperature.

  • Reduce the amount of nitrating agent.

  • Shorten the reaction time.

  • Monitor the reaction closely using TLC or GC and stop it once the mono-nitrated product is maximized.

Q3: Which reducing agent is best for converting 2,6-dichloro-3-nitropyridine to the amine?

A3: Both stannous chloride (SnCl₂) in the presence of acid (like HCl) and iron powder in acetic acid are commonly used and effective.[6] Catalytic hydrogenation is another option but carries a significant risk of dehalogenation, where one or both chlorine atoms are replaced by hydrogen.[8] The choice depends on the desired purity, scale, and tolerance for metal waste. SnCl₂ is often preferred for its selectivity in the presence of other reducible functional groups.[10][11]

Q4: My final product, this compound, is difficult to purify. Any suggestions?

A4: Purification can be challenging due to the presence of starting material, intermediates, or side products.

  • Column Chromatography: This is a very effective method for separating the desired product from impurities with different polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve its purity.

  • Acid-Base Extraction: The basicity of the amino group can be used for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the amine into the aqueous layer. Then, basify the aqueous layer and re-extract the purified amine with an organic solvent.

Q5: How can I monitor the progress of these reactions?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the purity of the product.

Data Presentation

Table 1: Comparison of Nitration Conditions for 2,6-Dichloropyridine

Nitrating Agent Catalyst Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Nitric acid (30%) / H₂SO₄Sulfamic acid (1 mol%)110-1203082.098.3[2]
Nitric acid (90%) / H₂SO₄Sulfamic acid (10 mol%)50-601088.395.5[2][3]
Nitric acid (90%) / H₂SO₄Sulfamic acid (10 mol%)302087.198.2[3]
Conc. HNO₃ (68%) / H₂SO₄None110-1202051.897.1[3]
Fuming HNO₃ / Conc. H₂SO₄None65246.0Not specified[5][12]
Potassium Nitrate / Conc. H₂SO₄None1201080.0Not specified[1]
Conc. HNO₃ (98%) / Conc. H₂SO₄None100-105575.499.5 (GC)[13]

Experimental Protocols

Protocol 1: Nitration of 2,6-Dichloropyridine

This protocol is based on a mixed-acid nitration method.[5][12][13]

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Concentrated Nitric Acid (98%)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 25 mL for 5 g of starting material) to 0°C in an ice bath.

  • Slowly add 2,6-dichloropyridine (e.g., 5 g, 0.033 mol) portion-wise to the cold sulfuric acid, ensuring the temperature remains low.

  • Slowly add fuming nitric acid (e.g., 10 mL) or concentrated nitric acid dropwise to the mixture, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 65°C and maintain for 2 hours (or as determined by reaction monitoring).

  • Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with stirring.

  • A precipitate of 2,6-dichloro-3-nitropyridine will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: Reduction of 2,6-Dichloro-3-nitropyridine with Stannous Chloride

This protocol is a general method for the reduction of aryl nitro compounds using SnCl₂.[6]

Materials:

  • 2,6-Dichloro-3-nitropyridine

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl Acetate

  • 2M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (approximately 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction can be accelerated using ultrasonic irradiation.[6]

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Remove the ethanol under reduced pressure.

  • Add ethyl acetate to the residue, followed by the careful addition of a 2M aqueous solution of KOH or NaOH until the pH is strongly basic. This will precipitate tin salts and dissolve the product in the organic layer.

  • Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

References

Technical Support Center: Synthesis of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2,6-dichloro-3-pyridylamine.

Frequently Asked Questions (FAQs)

Step 1: Nitration of 2,6-Dichloropyridine

Q1: My nitration of 2,6-dichloropyridine is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this nitration step often stem from suboptimal reaction conditions or incomplete reaction. Here's a systematic approach to troubleshooting:

  • Acid Concentration and Ratio: The reaction is typically carried out in a mixture of concentrated sulfuric acid and nitric acid. Ensure the use of high-purity, concentrated acids. The ratio of nitric acid to the 2,6-dichloropyridine substrate is crucial; some protocols suggest using a significant excess of nitric acid.[1]

  • Temperature Control: The reaction temperature is a critical parameter. Some procedures initiate the reaction at low temperatures (0°C) before heating to 65-120°C.[2][3] Poor temperature control can lead to the formation of side products or incomplete conversion. Monitor the internal temperature closely throughout the reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time, which can be several hours.[1][3]

  • Product Precipitation and Isolation: The product, 2,6-dichloro-3-nitropyridine, is often isolated by pouring the reaction mixture into ice water.[1][2][3] Incomplete precipitation or loss during filtration and washing can significantly reduce the isolated yield. Ensure the mixture is thoroughly cooled and the precipitate is washed with cold water to remove residual acid without dissolving the product.

Q2: I am observing the formation of significant impurities during the nitration step. How can I minimize these?

A2: The formation of impurities can be attributed to several factors:

  • Purity of Starting Material: Using high-purity 2,6-dichloropyridine is essential to prevent the formation of undesired byproducts.

  • Reaction Temperature: As mentioned, excessive temperatures can promote the formation of side products. Maintaining the recommended temperature range is critical for clean conversion.

  • Post-Reaction Workup: Inadequate washing of the precipitated product can leave acidic impurities trapped, which might affect subsequent steps. Wash the filtered solid thoroughly with cold water until the washings are neutral.

Step 2: Reduction of 2,6-Dichloro-3-nitropyridine

Q3: My reduction of 2,6-dichloro-3-nitropyridine to the amine is sluggish or incomplete. What could be the issue?

A3: Incomplete reduction of the nitro group is a common challenge. The following factors should be considered:

  • Choice and Activity of Reducing Agent: Several reducing agents can be employed, with varying efficiencies.

    • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Using finely powdered and, if necessary, activated metal can enhance the reaction rate. The concentration of the acid is also a key factor.[4]

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): The catalyst's activity is paramount. Ensure the catalyst is fresh and from a reliable source. In some cases, increasing the catalyst loading or hydrogen pressure may be necessary.[4] For substrates prone to dehalogenation, Raney Nickel might be a better choice than Pd/C.[5]

  • Solvent Selection: The choice of solvent can influence the reaction rate. For catalytic hydrogenation, a protic co-solvent like ethanol or acetic acid in a primary solvent like THF can be beneficial, especially for hydrophobic compounds.

  • Reaction Temperature: While many reductions can proceed at room temperature, some substrates may require heating to achieve a reasonable rate.[4] However, be aware that higher temperatures can also lead to an increase in side products.

Q4: I am observing side products in my reduction reaction, and I am concerned about dehalogenation. How can I improve the selectivity for the desired amine?

A4: The formation of side products such as hydroxylamines, nitroso, or azoxy compounds can occur if the reduction is not complete.[4] Dehalogenation is also a known risk with certain catalysts.

  • To Minimize Incomplete Reduction Products:

    • Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion.[4]

    • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[4] Proper cooling and controlled addition of reagents are important.

  • To Avoid Dehalogenation:

    • Catalyst Choice: When performing catalytic hydrogenation, be cautious of using Pd/C, as it can sometimes cause dehalogenation of aryl halides. Raney Nickel is often a safer alternative in such cases.[5]

    • Alternative Reducing Agents: Consider using metal/acid systems (Fe/HCl, SnCl₂) or other reagents like sodium dithionite, which are less likely to cause dehalogenation.

Data Summary

ParameterNitration of 2,6-DichloropyridineReduction of 2,6-Dichloro-3-nitropyridine
Starting Material 2,6-Dichloropyridine2,6-Dichloro-3-nitropyridine
Reagents Conc. H₂SO₄, Conc. HNO₃ or fuming HNO₃Fe/HCl, SnCl₂/HCl, Zn/AcOH, H₂/Pd/C, H₂/Raney Ni
Temperature 0°C to 120°CRoom temperature to elevated temperatures
Typical Yield 50% - 87%[1]Generally high, but substrate-dependent
Common Side Products Over-nitrated or other isomersHydroxylamines, nitroso compounds, dehalogenated products
Purification Precipitation in ice water, filtration, washingExtraction, crystallization, column chromatography

Experimental Protocols

Synthesis of 2,6-dichloro-3-nitropyridine (General Procedure)

2,6-Dichloropyridine is added portion-wise to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.[2] Following the addition, the reaction mixture is heated to 65°C for 2 hours. After completion, the mixture is cooled to room temperature and carefully poured into ice water to precipitate the product. The resulting solid is collected by filtration, washed with water until neutral, and dried under vacuum to yield 2,6-dichloro-3-nitropyridine as a pale yellow solid.[2]

Reduction of Aromatic Nitro Compounds (General Considerations)

A common method for the reduction of aromatic nitro groups is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[6] The nitro compound is dissolved in a suitable solvent, and the iron powder and acid are added. The mixture is then stirred, often with heating, until the reaction is complete as monitored by TLC. The workup typically involves filtering off the iron salts and extracting the product into an organic solvent. The product is then isolated by removal of the solvent and can be further purified by crystallization or chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Nitration_Issue Low Yield or Impurities in Nitration? Check_Temp Verify Temperature Control (0°C to 65-120°C) Nitration_Issue->Check_Temp Yes Check_Acids Check Acid Concentration and Ratio Nitration_Issue->Check_Acids Check_Purity Assess Purity of 2,6-Dichloropyridine Nitration_Issue->Check_Purity Check_Workup Review Product Isolation (Precipitation & Washing) Nitration_Issue->Check_Workup Nitration_OK Proceed to Reduction Check_Temp->Nitration_OK Check_Acids->Nitration_OK Check_Purity->Nitration_OK Check_Workup->Nitration_OK Reduction_Issue Incomplete Reduction or Side Products? Nitration_OK->Reduction_Issue Check_Reagent Evaluate Reducing Agent (Activity & Stoichiometry) Reduction_Issue->Check_Reagent Yes Check_Catalyst Consider Catalyst Choice (e.g., Raney Ni to avoid dehalogenation) Reduction_Issue->Check_Catalyst Check_Solvent Optimize Solvent System Reduction_Issue->Check_Solvent Check_Reduction_Temp Adjust Reaction Temperature Reduction_Issue->Check_Reduction_Temp Purification Purify Final Product (Crystallization/Chromatography) Check_Reagent->Purification Check_Catalyst->Purification Check_Solvent->Purification Check_Reduction_Temp->Purification Final_Product This compound Purification->Final_Product Start Start Synthesis Start->Nitration_Issue

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 2,6-Dichloro-3-pyridylamine Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 2,6-dichloro-3-pyridylamine. The guidance is structured to address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the amination of this compound?

There are two main approaches for the amination of this compound:

  • Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of this compound with an amine, typically in the presence of a base at elevated temperatures. It is often suitable for achieving mono-amination. However, the electron-donating nature of the newly introduced amino group can deactivate the pyridine ring, making subsequent substitutions more challenging.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming carbon-nitrogen bonds, especially for less reactive aryl chlorides.[1][2] It utilizes a palladium catalyst, a phosphine ligand, and a base to couple the amine with the aryl chloride. This method is often preferred for introducing a second amino group or for reactions that do not proceed well under SNAr conditions.[1]

Q2: I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?

Low yields are a common issue and can stem from several factors. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Insufficient Reaction Temperature For catalyst-free SNAr, high temperatures (e.g., 140 °C in a solvent like DMF) may be necessary. For palladium-catalyzed reactions, a typical range is 80-120 °C, but this may require optimization.[1]
Inappropriate Base The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig amination, stronger bases such as NaOtBu or LiHMDS are often more effective, though weaker bases can sometimes be used with specific catalyst systems.[1]
Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos can improve reaction efficiency.[3] For challenging substrates, screening different catalyst/ligand combinations is recommended.
Catalyst Poisoning (for Pd-catalyzed reactions) The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity. Using sterically hindered ligands can help mitigate this issue.[4]
Poor Quality of Reagents or Inert Atmosphere Palladium-catalyzed reactions are sensitive to air and moisture. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q3: How can I control the regioselectivity of the amination (C2 vs. C6)?

The two chlorine atoms on this compound are in different chemical environments, which can lead to issues with regioselectivity. The existing amino group at the C3 position will influence the electronic properties of the C2 and C6 positions.

For the related compound, 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the C2 position, which is ortho to the electron-withdrawing nitro group.[5][6] The amino group at C3 in this compound is an electron-donating group, which may lead to different selectivity. The following factors can be adjusted to control regioselectivity:

  • Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand can significantly influence which position is favored. For example, in the amination of 6-aryl-2,4-dichloropyrimidine, using a bidentate ligand like dppb with LiHMDS as the base strongly favored substitution at the C4 position.[7]

  • Reaction Conditions: The choice of solvent and base can also impact the regioselectivity.[8]

  • Nature of the Amine: The steric bulk of the incoming amine can influence the site of attack.

Q4: I am observing the formation of multiple side products. How can I minimize them?

Common side products include di-aminated products and oligomers.

Side ProductMitigation Strategy
Di-amination To favor mono-amination, use a controlled amount of the amine (e.g., 1.0-1.2 equivalents). Running the reaction at a lower temperature may also improve selectivity.
Di-heteroarylation/Oligomerization This is more common in palladium-catalyzed reactions. Using a higher excess of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[1] Adjusting the catalyst and ligand system can also help to control this side reaction.[1]
Hydrolysis of the Chloro Group The presence of water can lead to the formation of the corresponding hydroxypyridine. Ensure that anhydrous solvents and reagents are used.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in Amination start Low or No Yield Observed check_reaction_type Reaction Type? start->check_reaction_type snar_issues S(N)Ar Issues check_reaction_type->snar_issues S(N)Ar pd_issues Buchwald-Hartwig Issues check_reaction_type->pd_issues Pd-catalyzed temp_snar Increase Temperature (e.g., to 140°C) snar_issues->temp_snar base_snar Change Base (e.g., K2CO3 to Cs2CO3) snar_issues->base_snar catalyst_check Screen Catalyst/Ligand (e.g., XPhos, RuPhos) pd_issues->catalyst_check base_pd Screen Base (e.g., NaOtBu, LiHMDS) pd_issues->base_pd inert_check Ensure Inert Atmosphere (Ar/N2, dry solvents) pd_issues->inert_check reagent_purity Verify Reagent Purity temp_snar->reagent_purity base_snar->reagent_purity catalyst_check->reagent_purity base_pd->reagent_purity inert_check->reagent_purity monitor_reaction Monitor Reaction Progress (TLC, LC-MS) reagent_purity->monitor_reaction

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols

The following protocols are generalized based on procedures for structurally similar compounds and should be optimized for the specific amination of this compound.

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) for Mono-amination

This protocol is adapted from procedures for the mono-amination of dichloropyrimidines.[1]

Materials:

  • This compound

  • Amine of choice

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial with a magnetic stir bar

  • Standard workup and purification reagents and equipment

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization of the catalyst, ligand, base, and solvent for a specific amine.[1]

Materials:

  • This compound

  • Amine of choice

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard workup and purification reagents and equipment

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).

  • Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Reaction Workflow and Catalytic Cycle

BuchwaldHartwigCycle Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_cycle Catalytic Cycle prep_vessel Oven-dried Schlenk tube add_solids Add Pd catalyst, ligand, base, and reactants prep_vessel->add_solids add_solvent Add anhydrous solvent add_solids->add_solvent inert_atm Establish inert atmosphere (Ar/N2) add_solvent->inert_atm heating Heat to desired temperature (80-120°C) with stirring inert_atm->heating monitoring Monitor by TLC/LC-MS heating->monitoring cool Cool to room temperature monitoring->cool filter_pd Filter through Celite cool->filter_pd extract Aqueous workup and extraction filter_pd->extract purify Column chromatography extract->purify pd0 Pd(0)L(n) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pdII_complex R-Pd(II)-X(L(n)) oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination + HNR'R'', - HX amido_complex R-Pd(II)-NR'R''(L(n)) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Product R-NR'R'' reductive_elimination->product

Caption: General experimental workflow and simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Controlling Regioselectivity in Reactions with 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with 2,6-dichloro-3-pyridylamine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you control the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of C2 and C6 substituted products in my reaction. What are the key factors that control regioselectivity?

A1: The regioselectivity in reactions of this compound is a result of a complex interplay of electronic, steric, and catalytic effects. The two chlorine atoms are in electronically distinct environments. The C2 position is ortho to both the nitrogen and the amino group, while the C6 position is ortho to the nitrogen and para to the amino group. The key factors to consider are:

  • Reaction Type: The inherent mechanism of the reaction (Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination) plays a major role.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, making both the C2 and C6 positions electrophilic. The 3-amino group is electron-donating, which can influence the electron density at the adjacent C2 position and the para C6 position.

  • Steric Hindrance: The 3-amino group can sterically hinder the approach of bulky reagents to the C2 position, potentially favoring substitution at the less hindered C6 position.

  • Catalyst and Ligand: In palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor and, more importantly, the phosphine ligand is a primary determinant of regioselectivity. Bulky and electron-rich ligands can dramatically influence which C-Cl bond is activated.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the ratio of C2 to C6 products.

Q2: Which position, C2 or C6, is generally more reactive in nucleophilic aromatic substitution (SNAr) reactions?

A2: In SNAr reactions, the C2 position is often more reactive due to the combined electron-withdrawing inductive effects of the adjacent nitrogen and amino group. However, the outcome is highly dependent on the reaction conditions and the nucleophile. For instance, in reactions with some nucleophiles, the C6 position may be favored due to steric hindrance from the 3-amino group at the C2 position. The choice of solvent can also dramatically switch the selectivity.

Q3: For a Suzuki-Miyaura coupling, how can I favor substitution at the C6 position?

A3: To favor substitution at the C6 position in a Suzuki-Miyaura coupling, you should consider the following:

  • Catalyst System: Employ a palladium catalyst with a sterically bulky and electron-rich phosphine ligand. Ligands like SPhos or XPhos can promote coupling at the less sterically hindered C6 position.

  • Base and Solvent: The choice of base and solvent is also critical. A weaker base in a non-polar solvent may favor C6 substitution.

Q4: How can I achieve selective C2 amination in a Buchwald-Hartwig reaction?

A4: For selective C2 amination, the choice of ligand is paramount. Less sterically demanding and more electron-rich ligands can favor the oxidative addition at the more sterically hindered but electronically activated C2 position. It is crucial to screen a variety of ligands and bases to optimize the selectivity for your specific amine nucleophile.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom Potential Cause Recommended Solution(s)
Getting a 1:1 mixture of C2 and C6 isomers. The intrinsic reactivity of the two positions is similar under your current conditions.Solvent Tuning: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. For example, switching from a non-polar solvent like DCM to a polar aprotic solvent like DMSO can invert the selectivity.[1]
The reaction is not proceeding at either position. The nucleophile is not strong enough, or the reaction temperature is too low.Increase Nucleophilicity: If using an amine, consider deprotonating it with a strong base to form the more nucleophilic amide. Increase Temperature: Cautiously increase the reaction temperature. Microwave heating can sometimes improve yields and selectivity.
Reaction favors the C2 isomer, but C6 is desired. The C2 position is electronically favored.Increase Steric Hindrance: Use a bulkier nucleophile. The steric clash with the 3-amino group will disfavor attack at C2. Solvent Effects: As mentioned, explore different solvents as this can be a powerful tool for controlling regioselectivity in SNAr reactions of 3-substituted 2,6-dichloropyridines.[1]
Issue 2: Low Yield or Poor Selectivity in Suzuki-Miyaura Cross-Coupling
Symptom Potential Cause Recommended Solution(s)
Low conversion to any product. Inactive catalyst, suboptimal base or temperature.Catalyst Choice: Ensure you are using an appropriate palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand. Base Selection: The base is crucial for the transmetalation step. Screen different bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] Temperature Optimization: Ensure the reaction is heated sufficiently, typically between 80-110 °C.
Mixture of C2 and C6 coupled products. The chosen ligand does not provide sufficient steric or electronic differentiation between the two positions.Ligand Screening: This is the most critical parameter. For C6 selectivity, try bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). For C2 selectivity, less bulky ligands might be more effective.
Formation of homocoupled boronic acid byproduct. The rate of transmetalation is slow compared to homocoupling.Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Degas Solvents Thoroughly: Oxygen can promote homocoupling.
Issue 3: Challenges in Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution(s)
No reaction or low yield. Catalyst inhibition by the pyridine nitrogen or the 3-amino group.Use a Pre-catalyst: Well-defined palladium pre-catalysts can be more robust. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that can stabilize the palladium center and facilitate the catalytic cycle.[3]
Poor regioselectivity. The ligand is not effectively discriminating between the C2 and C6 positions.Extensive Ligand Screening: The regioselectivity of Buchwald-Hartwig amination on dichloropyridines is highly ligand-dependent.[4] A thorough screening of different classes of phosphine ligands is recommended.
Dehalogenation of the starting material. The reductive elimination of the desired product is slower than competing side reactions.Choice of Base: Use a weaker base or a different base/solvent combination. Lower Temperature: Running the reaction at a lower temperature for a longer time can sometimes minimize side reactions.

Data Presentation

The following tables summarize the expected regioselectivity based on the reaction type and conditions. Note that these are general trends and optimization is often necessary for specific substrates.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

3-SubstituentNucleophileSolventMajor IsomerC2:C6 Ratio
-CO₂Me1-MethylpiperazineDichloromethane (DCM)C216:1[1]
-CO₂Me1-MethylpiperazineDimethyl Sulfoxide (DMSO)C61:2[1]
-CN1-MethylpiperazineAcetonitrileC61:9[1]
-CONH₂1-MethylpiperazineAcetonitrileC29:1[1]

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCatalyst/LigandBaseSolventMajor IsomerNotes
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂OC6General conditions often favor the less sterically hindered position.
Suzuki-MiyauraPd₂(dba)₃ / SPhosK₃PO₄TolueneC6Bulky ligands are known to direct coupling to the less hindered C6 position.
Buchwald-HartwigPd(OAc)₂ / XantphosCs₂CO₃DioxaneC2This ligand has shown high selectivity for the C2 position in related systems.[4]
Buchwald-HartwigPd₂(dba)₃ / BrettPhosNaOt-BuTolueneC6Bulky ligands can favor the C6 position.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the SNAr reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 2.0 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, if necessary)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the chosen solvent.

  • Add the amine nucleophile and the base (if required).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the regioselective Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line equipment

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand (if used), and base to a dry Schlenk flask.

  • Add this compound and the arylboronic acid.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.4 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line equipment or glovebox

Procedure:

  • In a glovebox, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the this compound.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and quench with water or saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Substrate, Reagent/Catalyst, Base Solvent Add Degassed Solvent Reagents->Solvent Atmosphere Establish Inert Atmosphere Solvent->Atmosphere Heating Heat and Stir Atmosphere->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

A generalized experimental workflow for regioselectivity studies.

Regioselectivity_Factors Start Controlling Regioselectivity in This compound Reactions Reaction_Type Reaction Type Start->Reaction_Type SNAr S(N)Ar Reaction_Type->SNAr Suzuki Suzuki-Miyaura Reaction_Type->Suzuki Buchwald Buchwald-Hartwig Reaction_Type->Buchwald SNAr_Factors Key Factors: - Nucleophile Sterics - Solvent Polarity SNAr->SNAr_Factors CrossCoupling_Factors Key Factors: - Catalyst/Ligand Choice - Base Strength - Temperature Suzuki->CrossCoupling_Factors Buchwald->CrossCoupling_Factors Outcome_C2 Selective C2 Functionalization SNAr_Factors->Outcome_C2 Outcome_C6 Selective C6 Functionalization SNAr_Factors->Outcome_C6 CrossCoupling_Factors->Outcome_C2 CrossCoupling_Factors->Outcome_C6

Key factors influencing regioselective functionalization.

References

Technical Support Center: Purification of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-Dichloro-3-pyridylamine (CAS: 62476-56-6).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities largely depend on the synthetic route. A frequent pathway is the nitration of 2,6-dichloropyridine followed by reduction.[1] Based on this, likely impurities include:

  • Unreacted Starting Materials: 2,6-dichloropyridine.

  • Reaction Intermediates: 2,6-dichloro-3-nitropyridine from incomplete reduction.[2]

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.[3]

  • Degradation Products: Tarry, high-molecular-weight byproducts can form, particularly if high temperatures or strong acids are used.[4]

Q2: My purified this compound is a brownish or yellowish solid. How can I improve the color?

A2: Discoloration often indicates the presence of minor, highly colored impurities or degradation products. A final purification step of recrystallization from a suitable solvent is often effective. If the color persists, a charcoal treatment during recrystallization can be employed, or column chromatography may be necessary to remove these tenacious impurities.

Q3: Can I use acid-base extraction for purification?

A3: Yes, the basicity of the pyridylamine moiety can be utilized for purification.[2] You can dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous phase. The acidic aqueous layer can then be washed with the organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will precipitate the purified product, which can then be extracted back into an organic solvent, dried, and concentrated.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is classified as an irritant and is toxic if swallowed.[1][5] Always handle this compound in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5] Avoid creating dust. In case of accidental contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air.[6]

Troubleshooting Guide

Issue 1: Low Purity After Initial Work-up

Symptom: HPLC or TLC analysis of the crude product shows multiple spots/peaks of significant intensity.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
Incomplete Reaction Verify Reaction Completion: Before work-up, ensure the reaction has gone to completion using TLC or HPLC. If starting material (e.g., 2,6-dichloro-3-nitropyridine) is still present, consider extending the reaction time or adding more reducing agent.[2]
Ineffective Work-up Optimize Extraction: Ensure the pH is appropriate during aqueous extractions to separate acidic or basic impurities from your product.
Product Degradation Control Temperature: Avoid high temperatures during work-up and solvent removal, as this can lead to the formation of degradation products.
Issue 2: Difficulty with Recrystallization

Symptom: The product oils out, fails to crystallize, or the purity does not improve after recrystallization.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
Incorrect Solvent Choice Screen Solvents: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).[3][4] An ideal solvent dissolves the compound when hot but not when cold.
High Impurity Load Pre-purify: If the crude material is very impure, it may inhibit crystallization. First, purify the material by column chromatography to remove the bulk of impurities and then recrystallize the resulting solid.[4]
Residual Solvent/Impurities Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of pure product. Ensure all previous solvents are removed under high vacuum.[4]
Co-crystallization Change Solvent System: If an impurity has similar solubility and co-crystallizes with the product, attempt recrystallization from a completely different solvent system.[4]
Issue 3: Challenges in Column Chromatography

Symptom: The product streaks on the TLC plate, co-elutes with an impurity, or has low recovery from the column.

Possible Cause & Solution:

Possible CauseTroubleshooting Steps
Product Degradation on Silica Neutralize Silica Gel: The basic pyridine nitrogen can interact strongly with the acidic surface of standard silica gel, leading to streaking and product loss.[7] Prepare a slurry of silica gel in your eluent and add 0.5-1% triethylamine to neutralize it before packing the column.[7]
Poor Separation Optimize Mobile Phase: Use TLC to find the optimal solvent system. A good starting point is a gradient of ethyl acetate in hexanes.[2] Aim for an Rf value of 0.2-0.4 for your product. If separation is still poor, try a different solvent system (e.g., dichloromethane/methanol).[4]
Product Insoluble in Eluent Use Dry Loading: If the crude product is not soluble in the mobile phase, dissolve it in a different solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the column.[7]

Data Presentation

Table 1: Comparison of Purification Techniques (based on analogous compounds)
Purification MethodTypical Purity Achieved (HPLC)Estimated YieldProsCons
Recrystallization >98%60-85%Can yield very pure material if a suitable solvent is found.[3]Finding an optimal solvent can be time-consuming; potential for product loss in the mother liquor.[3]
Column Chromatography >99%50-80%Highly effective for separating complex mixtures and closely related impurities.[3]More time-consuming and can lead to lower yields due to product loss on the column.[3]
Acid-Base Extraction 90-98%70-90%Good for removing non-basic or weakly basic impurities.May not remove basic impurities with similar pKa values.

Note: The yield and purity are estimates based on similar compounds and may vary depending on the specific reaction conditions and the purity of the starting materials.[4]

Table 2: Starting Conditions for Analytical Methods (based on analogous compounds)
Analytical MethodStationary Phase / ColumnMobile Phase / Carrier GasDetection
HPLC C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid).[2]UV at 254 nm[8]
GC Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]Carrier Gas: Helium at a constant flow of ~1 mL/min.[8]Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]
TLC Silica gel 60 F₂₅₄Hexane / Ethyl Acetate (various ratios)UV light (254 nm)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude this compound in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate). A suitable solvent will fully dissolve the compound when heated but will result in significant precipitation upon cooling to room temperature and then to 0°C in an ice bath.

  • Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine a suitable mobile phase by performing TLC analysis. A common starting point is a mixture of hexane and ethyl acetate. A good solvent system will result in the desired product having an Rf value of approximately 0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (containing ~1% triethylamine if streaking is observed). Pour the slurry into a chromatography column and allow the silica to settle without air bubbles. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution: Carefully add the mobile phase to the column and begin collecting fractions. If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) can be effective.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction Analysis TLC, HPLC, GC, NMR Recrystallization->Analysis Column->Analysis Extraction->Analysis Analysis->Column Fails Purity Spec Pure Pure Product (>99%) Analysis->Pure Meets Purity Spec TroubleshootingTree Start Low Purity after Purification? Recryst Used Recrystallization? Start->Recryst Yes Chroma Used Column Chromatography? Start->Chroma No Solvent Change Solvent System Recryst->Solvent Yes PrePurify Pre-purify with Column Recryst->PrePurify No, crude too impure Streaking Streaking on TLC? Chroma->Streaking Yes CoElution Co-elution of Impurity? Chroma->CoElution No Streaking->CoElution No Neutralize Neutralize Silica w/ Et3N Streaking->Neutralize Yes OptimizeEluent Optimize Eluent (TLC) CoElution->OptimizeEluent Yes

References

preventing decomposition of 2,6-Dichloro-3-pyridylamine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-3-pyridylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this reagent during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my reaction mixture containing this compound turning dark or showing signs of decomposition?

Decomposition of this compound can be indicated by a change in color of the reaction mixture, the formation of precipitates, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate. Several factors can contribute to this degradation.

Troubleshooting Guide:

  • Check Reaction Temperature: High temperatures can lead to thermal decomposition.

    • Recommendation: Run the reaction at the lowest effective temperature. Consider performing a temperature screen to find the optimal balance between reaction rate and stability.

  • Analyze the pH of the reaction medium: this compound can be unstable in strongly acidic or basic conditions.

    • Recommendation: Maintain a neutral or near-neutral pH if the reaction chemistry allows. Use a pH meter or pH paper to monitor the reaction. If acidic or basic conditions are required, consider using a protecting group for the amine.

  • Review Reagent Compatibility: This compound is incompatible with strong oxidizing agents, acids, and acid chlorides.

    • Recommendation: Avoid using strong oxidizing agents in the presence of this compound. If an acid or acid chloride is a necessary reagent, protect the amino group of this compound before proceeding with the reaction.

2. I am observing unexpected byproducts in my reaction. What are the likely side reactions of this compound?

The primary side reactions of this compound involve the reactive sites on the molecule: the amino group and the chlorine atoms at the 2 and 6 positions.

Troubleshooting Guide:

  • Unwanted Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to displacement by nucleophiles present in the reaction mixture. The electron-withdrawing nature of the pyridine nitrogen activates these positions for attack.

    • Recommendation: If your reaction involves a nucleophile that is not intended to displace the chlorine atoms, consider using a less nucleophilic reagent or protecting the amino group, which can modulate the electronic properties of the ring.

  • Reaction at the Amino Group: The amino group can undergo unwanted reactions such as acylation, alkylation, or oxidation.

    • Recommendation: To prevent side reactions at the amino group, it is highly recommended to use a protecting group. This is the most effective strategy to ensure the desired reaction occurs at other sites of the molecule.

  • Dehalogenation: In the presence of certain catalysts (e.g., palladium) and a hydrogen source, the chlorine atoms can be removed.

    • Recommendation: If you are performing a cross-coupling reaction, carefully select the catalyst and reaction conditions to favor the desired coupling over dehalogenation.

3. How can I prevent the decomposition of this compound during my reaction?

The most effective method to prevent decomposition and unwanted side reactions is to protect the reactive amino group.

Preventative Strategy:

  • Protecting Group Selection: Choose a protecting group that is stable to your reaction conditions and can be removed without affecting the rest of the molecule. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[1][2] The choice of protecting group will depend on the overall synthetic strategy, particularly the conditions required for subsequent steps.

Data Presentation: Amine Protecting Groups

The following table summarizes common protecting groups for amines, along with their general protection and deprotection conditions.

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, NaHCO₃), solvent (e.g., DCM, EtOAc/H₂O)Acidic conditions (e.g., TFA in DCM, HCl in dioxane)
BenzyloxycarbonylCbzCbz-Cl, base (e.g., Na₂CO₃, K₂CO₃), solvent (e.g., THF, CH₃CN)Catalytic hydrogenation (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, base, solvent (e.g., dioxane, CH₃CN)Base (e.g., piperidine in DMF)
AcetylAcAc₂O, base (e.g., DMAP, pyridine), solvent (e.g., DCM)Basic hydrolysis (e.g., LiOH, K₂CO₃ in MeOH/H₂O)[3]
BenzylBnBnBr, base (e.g., K₂CO₃), solvent (e.g., MeOH)Catalytic hydrogenation (e.g., H₂, Pd/C, HCl)[3]

Experimental Protocols

General Protocol for the Protection of the Amino Group of this compound with a Boc Group:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of ethyl acetate and water.

  • Addition of Base: Add a base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.5-2 equivalents) to the solution.

  • Addition of Protecting Agent: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.3 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the N-Boc protected this compound.

Visualizations

Potential Decomposition and Side Reaction Pathways cluster_products Decomposition / Side Products start This compound hydrolysis Hydrolysis Product (e.g., 2-Chloro-6-hydroxy-3-aminopyridine) start->hydrolysis salt_formation Protonation/Salt Formation start->salt_formation Protonation thermal_decomp Undefined Thermal Decomposition Products start->thermal_decomp oxidation_product Oxidation of Amine start->oxidation_product snar_product SNAr Product (Displacement of Cl) start->snar_product SNAr dehalogenation Dehalogenation Product start->dehalogenation strong_acid Strong Acid (e.g., HCl) strong_base Strong Base (e.g., NaOH) high_temp High Temperature oxidizing_agent Oxidizing Agent nucleophile Nucleophile (e.g., R-OH, R-NH2) catalyst_h2 Catalyst (e.g., Pd) + H2 Source

Caption: Potential decomposition and side reaction pathways for this compound under various reaction conditions.

Troubleshooting Workflow for Decomposition start Decomposition Observed (e.g., color change, byproducts) check_temp Is reaction temperature high? start->check_temp check_ph Is pH strongly acidic or basic? check_temp->check_ph No lower_temp Action: Lower reaction temperature check_temp->lower_temp Yes check_reagents Are incompatible reagents present? (e.g., strong oxidizers) check_ph->check_reagents No adjust_ph Action: Adjust pH to near neutral check_ph->adjust_ph Yes check_nucleophile Is an unwanted nucleophilic substitution possible? check_reagents->check_nucleophile No remove_reagent Action: Remove incompatible reagent or use alternative check_reagents->remove_reagent Yes protect_amine Action: Protect the amino group check_nucleophile->protect_amine Yes Preventative Strategy: Amine Protection unprotected This compound (Reactive Amine) protected N-Protected-2,6-Dichloro-3-pyridylamine (Stable Amine) unprotected->protected Protection protecting_agent Protecting Agent (e.g., Boc₂O, Cbz-Cl) protecting_agent->protected base Base (e.g., Et₃N) base->protected reaction Desired Reaction (e.g., Cross-coupling) protected->reaction deprotection Deprotection reaction->deprotection final_product Final Product deprotection->final_product

References

managing temperature and pressure in 2,6-Dichloro-3-pyridylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-3-pyridylamine. The primary focus is on managing temperature and pressure during the reduction of 2,6-dichloro-3-nitropyridine, a key step in obtaining the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature and pressure management.

Q1: My reduction of 2,6-dichloro-3-nitropyridine is slow or incomplete. How can I improve the reaction rate and yield?

An incomplete or slow reaction is a frequent challenge. Several factors related to temperature and pressure can be optimized:

  • For Catalytic Hydrogenation (e.g., using Pd/C):

    • Hydrogen Pressure: While some hydrogenations can proceed at atmospheric pressure, for more challenging reductions, increasing the hydrogen pressure can significantly enhance the reaction rate.[1] If you are using a balloon of hydrogen, consider switching to a Parr hydrogenator or a similar apparatus that allows for higher pressures.

    • Temperature: Many catalytic hydrogenations are effective at room temperature.[2] However, if the reaction is sluggish, gentle heating may be required. Be cautious, as excessive temperatures can sometimes lead to an increase in side products.[1]

    • Catalyst Activity: Ensure your catalyst is fresh and active. Catalysts can lose activity over time or due to improper storage.[1]

  • For Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl):

    • Temperature: These reactions are often exothermic. It is crucial to control the temperature, especially during the initial addition of reagents, to prevent runaway reactions. However, some substrates may require heating to reflux to ensure the reaction goes to completion.[1]

    • Metal Activation: The surface area and purity of the metal are important for reactivity. Ensure the metal powder is fine and, if necessary, activate it according to standard procedures.[1]

Q2: I am observing the formation of side products, such as hydroxylamines or azoxy compounds. How can I improve the selectivity towards the desired amine?

The formation of side products often results from partially reduced intermediates. Proper control of reaction parameters is key to minimizing these impurities:

  • Temperature Control: Overheating, especially in exothermic metal/acid reductions, can promote the formation of side products like azobenzene derivatives.[1] Maintain strict temperature control throughout the reaction.

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.[1]

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early can leave intermediates, while extending it unnecessarily might lead to degradation or other side reactions.

Q3: During my catalytic hydrogenation, I am also observing dechlorination of the product. How can I prevent this?

The loss of chloro substituents is a known side reaction in the catalytic hydrogenation of halogenated pyridines. To mitigate this:

  • Catalyst Choice: While Pd/C is a common hydrogenation catalyst, other catalysts like Pt/C or Raney Nickel might offer different selectivity profiles.[1][3] Experimenting with different catalysts could reduce dechlorination.

  • Reaction Conditions: Use the mildest possible conditions that still allow for the complete reduction of the nitro group. This includes using lower hydrogen pressure and temperature.[2]

  • Additives: In some cases, adding a reaction modifier can suppress hydrodehalogenation. The use of a base like sodium bicarbonate has been reported to be effective in preventing dechlorination during the hydrogenation of chloropyridines.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely reported and effective method is the reduction of 2,6-dichloro-3-nitropyridine. This can be achieved through various methods, including catalytic hydrogenation or using metal/acid combinations like iron in the presence of an acid.

Q2: What are the typical temperature and pressure ranges for the catalytic hydrogenation of 2,6-dichloro-3-nitropyridine?

For catalytic hydrogenation using a catalyst like 10% Pd/C, the reaction can often be carried out at room temperature (around 20°C) and atmospheric pressure (1 atm) of hydrogen.[2] However, for less reactive substrates or to increase the reaction rate, the pressure might be increased, and gentle heating may be applied.[1]

Q3: Are there any specific safety precautions I should take when working with high-pressure hydrogenation?

Yes, working with hydrogen gas under pressure requires strict safety measures. Always use a properly maintained and certified high-pressure reactor (e.g., a Parr apparatus). Ensure the system is leak-proof and operated in a well-ventilated fume hood. Follow all standard operating procedures for high-pressure reactions and use appropriate personal protective equipment.

Q4: Can I use other reducing agents besides catalytic hydrogenation or Fe/HCl?

Yes, other reducing systems can be employed for the reduction of aromatic nitro groups. These include tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or zinc in acetic acid (Zn/AcOH).[1] The choice of reducing agent may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for methods relevant to the synthesis of this compound.

MethodReactantReagentsTemperature (°C)Pressure (atm)SolventReaction TimeYield (%)
Catalytic Hydrogenation2-Chloropyridine derivative10% Pd/C, H₂, NaHCO₃201Methanol2 hoursUp to 100
Nitration2,6-DichloropyridineH₂SO₄, fuming HNO₃0 to 65Atmospheric-2 hours46
Nitration2,6-DichloropyridineH₂SO₄, KNO₃Room temp to 120Atmospheric-10 hours80
Nitration2,6-DichloropyridineSulfuric acid, Nitric acid, Sulfamic acid20-150AtmosphericSulfuric acid10-40 hours>80

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2,6-dichloro-3-nitropyridine

This protocol is a general guideline based on the chemoselective hydrogenation of related compounds.[2]

  • Preparation: In a suitable reaction vessel for hydrogenation (e.g., a Parr shaker bottle), dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in methanol.

  • Addition of Reagents: To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%). If dechlorination is a concern, add sodium bicarbonate (1 equivalent per chlorine atom).[2]

  • Hydrogenation: Seal the reaction vessel and flush it with hydrogen gas three times to remove any air. Pressurize the vessel with hydrogen to the desired pressure (starting with 1 atm).

  • Reaction: Stir the suspension at room temperature (or with gentle heating if necessary) and monitor the uptake of hydrogen. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Reduction of 2,6-dichloro-3-nitropyridine using Iron and Hydrochloric Acid (Béchamp Reduction)

This is a classic and cost-effective method for nitro group reduction.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a mixture of ethanol and water as the solvent.

  • Addition of Reagents: Add 2,6-dichloro-3-nitropyridine (1 equivalent) and iron powder (a stoichiometric excess, typically 3-5 equivalents).

  • Reaction Initiation: Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is exothermic, so control the rate of addition to maintain a steady reflux.

  • Reaction: Continue to stir the mixture at reflux until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with the solvent.

  • Neutralization and Extraction: Make the filtrate basic by the careful addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be done by standard methods.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Synthesis of this compound issue Problem Encountered start->issue incomplete_reaction Incomplete or Slow Reaction issue->incomplete_reaction Low Yield side_products Side Product Formation issue->side_products Impure Product dechlorination Dechlorination Observed issue->dechlorination Incorrect Product increase_pressure Increase H2 Pressure (Catalytic Hydrogenation) incomplete_reaction->increase_pressure increase_temp Increase Temperature (with caution) incomplete_reaction->increase_temp check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst activate_metal Activate Metal Powder (Metal/Acid Reduction) incomplete_reaction->activate_metal control_temp Improve Temperature Control side_products->control_temp check_stoichiometry Verify Reagent Stoichiometry side_products->check_stoichiometry optimize_time Optimize Reaction Time side_products->optimize_time change_catalyst Change Catalyst (e.g., Pt/C) dechlorination->change_catalyst milder_conditions Use Milder Conditions (Lower T and P) dechlorination->milder_conditions add_base Add Base (e.g., NaHCO3) dechlorination->add_base end Successful Synthesis increase_pressure->end increase_temp->end check_catalyst->end activate_metal->end control_temp->end check_stoichiometry->end optimize_time->end change_catalyst->end milder_conditions->end add_base->end

Caption: Troubleshooting workflow for this compound synthesis.

References

scale-up considerations for 2,6-Dichloro-3-pyridylamine production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,6-Dichloro-3-pyridylamine Production

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale? A1: The most prevalent and scalable two-step route involves the nitration of 2,6-dichloropyridine to form the intermediate 2,6-dichloro-3-nitropyridine, followed by the selective reduction of the nitro group to yield the final product, this compound.

Q2: Why is temperature control so critical during the nitration step? A2: The nitration of 2,6-dichloropyridine is a highly exothermic reaction.[1] Poor temperature control can lead to an increased rate of side reactions, formation of undesired isomers or poly-nitrated products, and potential runaway reactions, which pose a significant safety hazard in a scale-up scenario.

Q3: What are the main challenges in the reduction of 2,6-dichloro-3-nitropyridine? A3: The primary challenge is achieving chemoselective reduction of the nitro group without causing dehalogenation (hydrogenolysis) of the chloro substituents.[2][3] The choice of reducing agent and catalyst is critical to preserve the C-Cl bonds and obtain a high purity product.

Q4: Which analytical techniques are recommended for monitoring reaction progress and purity? A4: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective.[3][4] For final purity assessment and characterization, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.[4]

Q5: What safety precautions are essential when handling the reagents for this synthesis? A5: Handling concentrated nitric and sulfuric acids requires extreme caution, including the use of personal protective equipment (PPE) such as acid-resistant gloves, aprons, and face shields in a well-ventilated fume hood.[5] The reduction step may involve flammable solvents and pyrophoric catalysts (like Raney Nickel) or hydrogen gas, necessitating an inert atmosphere and proper grounding of equipment to prevent static discharge.[6][7]

Process Chemistry & Optimization

The synthesis of this compound is a two-step process. The first step is an electrophilic aromatic substitution (nitration), and the second is a reduction.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 2_6_Dichloropyridine 2,6-Dichloropyridine Intermediate 2,6-Dichloro-3-nitropyridine 2_6_Dichloropyridine->Intermediate   Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Intermediate Intermediate_ref 2,6-Dichloro-3-nitropyridine Reducing_Agent Reducing Agent (e.g., Fe/AcOH, H₂/Catalyst) Final_Product This compound Reducing_Agent->Final_Product Intermediate_ref->Final_Product   Reduction

Caption: Overall synthetic pathway for this compound.
Parameter Optimization

Optimizing reaction parameters is crucial for maximizing yield and purity while ensuring safety during scale-up. The following diagram illustrates the key relationships.

Process_Optimization cluster_params Input Parameters cluster_outcomes Process Outcomes Temp Temperature Yield Yield Temp->Yield Affects rate & side reactions Purity Purity Temp->Purity High temp can increase impurities Safety Safety Profile Temp->Safety Exotherm control is critical Reagents Reagent Stoichiometry Reagents->Yield Cost Cost-Effectiveness Reagents->Cost Catalyst Catalyst Choice (for Reduction) Catalyst->Yield Activity Catalyst->Purity Selectivity (Dehalogenation) Solvent Solvent System Solvent->Purity Affects solubility & work-up Solvent->Safety Flammability, toxicity

Caption: Logical relationships in process optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Troubleshooting_Workflow cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues Start Problem Observed N_LowYield Low Yield of 2,6-dichloro-3-nitropyridine Start->N_LowYield Nitration N_Impure Impure Product (Multiple Spots on TLC) Start->N_Impure Nitration R_LowYield Low Yield of This compound Start->R_LowYield Reduction R_Dehalogenation Dehalogenation Detected (by LC-MS) Start->R_Dehalogenation Reduction R_Incomplete Incomplete Reaction (Starting material remains) Start->R_Incomplete Reduction N_Sol1 Check acid concentration & ratio. Ensure anhydrous conditions. N_LowYield->N_Sol1 N_Sol2 Increase reaction time or temperature (monitor carefully). N_LowYield->N_Sol2 N_Sol3 Ensure efficient stirring for proper mixing. N_LowYield->N_Sol3 N_Sol4 Lower reaction temperature to reduce side-product formation. N_Impure->N_Sol4 N_Sol5 Improve work-up: quench slowly on ice, wash precipitate thoroughly. N_Impure->N_Sol5 R_Sol1 Verify catalyst activity. Use fresh catalyst. R_LowYield->R_Sol1 R_Sol2 Ensure efficient hydrogen delivery (for hydrogenation). R_LowYield->R_Sol2 R_Sol3 Switch to a more selective catalyst (e.g., Raney Ni instead of Pd/C). R_Dehalogenation->R_Sol3 R_Sol4 Use milder conditions: Fe/AcOH or SnCl₂ instead of H₂. R_Dehalogenation->R_Sol4 R_Sol5 Increase catalyst loading or reaction time. R_Incomplete->R_Sol5 R_Sol6 Check for catalyst poisoning. Purify starting material if needed. R_Incomplete->R_Sol6

Caption: Troubleshooting workflow for common synthesis issues.

Data Presentation: Reaction Conditions

The tables below summarize various reported conditions for the two key synthetic steps, providing a basis for comparison and scale-up decisions.

Table 1: Nitration of 2,6-Dichloropyridine
ParameterMethod AMethod BMethod CSource
Nitrating Agent Conc. H₂SO₄, Fuming HNO₃Conc. H₂SO₄, Conc. HNO₃ (68%)Conc. H₂SO₄, KNO₃[8],[4],[9]
Temperature 0 °C then 65 °C110-120 °CRT then 120 °C[8][9]
Reaction Time 2 hours20 hours10 hours[8][9]
Yield 46%51.8%80%[8][9]
Purity Purified by column97.1% (liquid phase)Not specified[8][9]
Notes Lab scale, purification requiredIndustrial patent exampleUses potassium nitrate as the nitro source[8][9]
Table 2: Reduction of 2,6-Dichloro-3-nitropyridine
ParameterMethod 1: Catalytic HydrogenationMethod 2: Metal/Acid ReductionMethod 3: Metal Salt ReductionSource
Reducing System H₂ / Raney NickelIron (Fe) / Acetic Acid (AcOH)Stannous Chloride (SnCl₂)[2][10][11]
Solvent Ethanol or MethanolEthanol / WaterEthanol or Ethyl Acetate[11]
Temperature Room Temperature80-100 °C30 °C to Reflux[10][11]
Key Advantage High yield, clean work-upExcellent chemoselectivity, low costMild, selective, tolerates many functional groups[2][6][12]
Key Disadvantage Potential for dehalogenation (especially with Pd/C)Requires filtration of iron salts, acidicGenerates tin waste, which can be problematic[2][5]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-3-nitropyridine (Intermediate)

This protocol is based on methods reported in the literature, optimized for safety and yield.[8][9]

  • Reagent Preparation: In a properly vented fume hood, prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (5-10 vol) in a jacketed reactor pre-cooled to 0-5 °C. Maintain constant stirring.

  • Addition of Starting Material: Once the nitrating mixture is stable at 0-5 °C, add 2,6-dichloropyridine (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 65-70 °C. Hold at this temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a mixture of crushed ice and water (10-15 vol). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Filtration and Washing: The product will precipitate as a solid. Collect the solid by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH 6-7).

  • Drying: Dry the isolated solid under vacuum at 40-50 °C to yield 2,6-dichloro-3-nitropyridine as a pale yellow to off-white solid.

Protocol 2: Synthesis of this compound (Final Product)

This protocol uses an iron/acetic acid reduction method, which is highly chemoselective and avoids dehalogenation.

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2,6-dichloro-3-nitropyridine (1.0 eq).

  • Solvent Addition: Add a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio by volume). Stir to form a suspension.

  • Addition of Iron: Heat the mixture to 50-60 °C. Begin adding fine iron powder (3-5 eq) in small portions. The reaction is exothermic; control the addition rate to maintain the temperature below reflux.

  • Reaction: After all the iron has been added, heat the mixture to a gentle reflux (80-90 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until all the starting material has been consumed (typically 2-5 hours).

  • Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Work-up and Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and water. Carefully neutralize the mixture with a saturated sodium bicarbonate or sodium carbonate solution until effervescence ceases and the pH of the aqueous layer is 7-8.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dichloro-3-pyridylamine and 3-Amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone for the development of novel molecules. The selection of appropriately substituted pyridine building blocks is critical for synthetic efficiency and achieving desired molecular architectures. This guide provides a comprehensive comparison of the reactivity of two commercially available and structurally related pyridines: 2,6-dichloro-3-pyridylamine and 3-amino-2-chloropyridine. The analysis focuses on key transformations pivotal in drug discovery and development, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and diazotization.

Theoretical Underpinnings of Reactivity

The reactivity of substituted pyridines is primarily dictated by the electronic influence of the ring nitrogen and the nature and position of its substituents. The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1][2][3] The amino group is a strong electron-donating group, while chlorine atoms are electron-withdrawing through induction and weakly electron-donating through resonance. The interplay of these electronic effects, along with steric hindrance, governs the relative reactivity of the two isomers.

In This compound , the amino group at the 3-position donates electron density into the ring. The two chlorine atoms at the 2- and 6-positions are at the most activated positions for nucleophilic attack due to the influence of the ring nitrogen.

In 3-amino-2-chloropyridine , the amino group is also at the 3-position, and the single chlorine atom is at the activated 2-position. The absence of a second chlorine atom at the 6-position is expected to render the pyridine ring more electron-rich compared to its dichloro counterpart.

Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of pyridines. The rate of SNAr reactions on halopyridines is highly dependent on the electronic activation of the ring.

This compound is anticipated to be more reactive towards nucleophilic aromatic substitution at the 2- and 6-positions compared to the reactivity of the single chlorine in 3-amino-2-chloropyridine. This is because the two electron-withdrawing chlorine atoms, in conjunction with the pyridine nitrogen, make the ring more electron-deficient and thus more susceptible to nucleophilic attack. However, the regioselectivity of the substitution on this compound can be influenced by the nature of the nucleophile and reaction conditions.

3-Amino-2-chloropyridine will also undergo SNAr at the 2-position. While the pyridine nitrogen activates this position, the presence of only one chlorine atom makes the ring less electron-deficient than this compound. Consequently, it is expected to be less reactive in SNAr reactions, potentially requiring harsher conditions to achieve comparable yields. Uncatalyzed SNAr reactions on unactivated 2-chloropyridines often require high temperatures.[4]

Logical Workflow for Nucleophilic Aromatic Substitution

sub Substrate Selection react Reaction sub->react nuc Nucleophile Selection nuc->react cond Reaction Conditions (Solvent, Temperature, Base) cond->react work Work-up and Purification react->work prod Product work->prod

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron reagent with a halide.[5][6] The reactivity of the C-Cl bond in this reaction is generally lower than that of C-Br or C-I bonds, often necessitating the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the oxidative addition step.[7][8]

  • This compound: The presence of two chlorine atoms offers the potential for mono- or di-substitution, depending on the reaction conditions. The chlorine at the 2-position is generally more reactive than the one at the 6-position in palladium-catalyzed couplings due to the electronic influence of the adjacent amino group.

  • 3-Amino-2-chloropyridine: The single chlorine at the 2-position is amenable to Suzuki-Miyaura coupling. The reactivity is expected to be comparable to other 2-chloropyridines.

Buchwald-Hartwig Amination:

This reaction forms a C-N bond between an aryl halide and an amine.[9] Similar to the Suzuki-Miyaura coupling, the amination of chloropyridines can be challenging and often requires elevated temperatures and highly active catalyst systems.[7]

  • This compound: The potential for selective mono-amination at the 2- or 6-position exists, which can be controlled by the choice of catalyst, ligand, and reaction conditions. Regioselective amination at the 2-position of dichloropyridines has been reported.[10]

  • 3-Amino-2-chloropyridine: This substrate is suitable for Buchwald-Hartwig amination at the 2-position to introduce a second amino functionality.

Catalytic Cycle for Suzuki-Miyaura Coupling

pd0 Pd(0)L2 pd2 Ar-Pd(II)-X(L2) pd0->pd2 Oxidative Addition (Ar-X) trans Ar-Pd(II)-Ar'(L2) pd2->trans Transmetalation (Ar'B(OR)2) trans->pd0 Reductive Elimination prod Ar-Ar' trans->prod

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diazotization

Diazotization of aromatic amines with nitrous acid (generated from sodium nitrite and a strong acid) yields diazonium salts, which are versatile intermediates for introducing a variety of substituents, including halogens (Sandmeyer reaction).[11]

  • This compound: The amino group at the 3-position can be readily diazotized. The resulting diazonium salt can then be converted to other functional groups.

  • 3-Amino-2-chloropyridine: Similarly, the amino group at the 3-position can be diazotized to form a diazonium salt, which can undergo subsequent transformations.[12] The stability and reactivity of the diazonium salts derived from both substrates are expected to be similar.

Summary of Reactivity Comparison

Reaction TypeThis compound3-Amino-2-chloropyridineRationale
Nucleophilic Aromatic Substitution (SNAr) Higher reactivity at C2/C6Lower reactivity at C2The two electron-withdrawing chlorine atoms in this compound make the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack.
Suzuki-Miyaura Coupling Potential for mono- or di-substitution. C2 is likely more reactive.Mono-substitution at C2.Both substrates are viable. The dichlorinated compound offers more complex derivatization possibilities.
Buchwald-Hartwig Amination Potential for selective mono-amination at C2 or C6.Mono-amination at C2.Both substrates are suitable, with the dichlorinated analog providing opportunities for sequential functionalization.
Diazotization Readily undergoes diazotization of the 3-amino group.Readily undergoes diazotization of the 3-amino group.The reactivity of the amino group in this reaction is not significantly influenced by the number of chlorine substituents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of Chloropyridines

Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chloropyridine, arylboronic acid, palladium(II) acetate, phosphine ligand, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of Chloropyridines

Materials:

  • Chloropyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-5 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, BrettPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) (1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the chloropyridine, palladium precatalyst, ligand, and base in a dry reaction vessel.

  • Add the degassed solvent, followed by the amine.

  • Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS).[7]

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

General Protocol for Diazotization and Sandmeyer Reaction

Materials:

  • Aminopyridine (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1-1.5 equiv)

  • Strong acid (e.g., HCl, HBr, H₂SO₄)

  • Copper(I) halide (CuX) (for Sandmeyer reaction)

  • Solvent (e.g., water, acetonitrile)

Procedure:

  • Dissolve the aminopyridine in the strong acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • For the Sandmeyer reaction, slowly add the cold diazonium salt solution to a solution of the copper(I) halide in the corresponding concentrated halogen acid, also cooled in an ice bath.

  • Allow the reaction mixture to warm to room temperature and then heat as necessary to drive the reaction to completion.

  • Cool the mixture, neutralize with a base (e.g., NaOH, NaHCO₃), and extract the product with an organic solvent.

  • Wash the organic extract, dry, and concentrate. Purify the product as needed.

Conclusion

Both this compound and 3-amino-2-chloropyridine are valuable building blocks in organic synthesis. The choice between them will depend on the specific synthetic strategy and desired final product.

  • This compound is the more reactive substrate for nucleophilic aromatic substitution and offers the potential for sequential or double functionalization in cross-coupling reactions. This makes it a versatile starting material for creating more complex, polysubstituted pyridine derivatives.

  • 3-Amino-2-chloropyridine provides a more direct route to monosubstituted pyridine derivatives at the 2-position. Its lower reactivity in SNAr may be advantageous in cases where chemoselectivity is a concern in the presence of other reactive sites.

For researchers and drug development professionals, a thorough understanding of the subtle yet significant differences in the reactivity of these isomers is paramount for the efficient and successful synthesis of target molecules. The provided protocols offer a starting point for the practical application of these key transformations.

References

Spectroscopic Fingerprints: A Comparative Analysis of 2,6-Dichloro-3-pyridylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, the formation of isomers is a common challenge. This guide provides a comprehensive spectroscopic comparison of 2,6-Dichloro-3-pyridylamine and its isomers, offering a clear methodology for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The precise positioning of chloro and amino substituents on the pyridine ring gives rise to distinct electronic environments for each isomer. These differences are manifested as unique spectroscopic signatures, which, when analyzed correctly, allow for definitive structural elucidation. This guide presents available experimental data, detailed experimental protocols, and logical workflows to aid researchers in this critical analytical task.

Comparative Spectroscopic Data

The following tables summarize the available quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and one of its isomers, 2-amino-3,5-dichloropyridine. Data for other isomers remains limited in publicly accessible literature.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm), Multiplicity, Integration, Assignment
This compoundNot availableNot available
2-amino-3,5-dichloropyridineCDCl₃7.94 (s, 1H, Ar-H), 7.51 (s, 1H, Ar-H), 4.93 (bs, 2H, -NH₂)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compoundNot availableNot available
2-amino-3,5-dichloropyridineNot availableNot available

Table 3: Infrared (IR) Spectroscopic Data

CompoundSample Prep.Key Absorption Bands (cm⁻¹)Assignment
This compoundNot availableNot availableNot available
2-amino-3,5-dichloropyridineNot availableNot availableNot available

Table 4: Mass Spectrometry (MS) Data

CompoundIonization ModeKey m/z values
This compoundNot availableNot available
2-amino-3,5-dichloropyridineNot availableNot available

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on standardized and appropriate experimental procedures. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and determine the connectivity of atoms.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the dichloropyridylamine isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte peaks.[2]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid dichloropyridylamine isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.[4]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation.

Sample Preparation:

  • Prepare a dilute solution of the dichloropyridylamine isomer in a volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 µg/mL.

EI-MS (Electron Ionization Mass Spectrometry) Conditions:

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-300.

Isomer Differentiation Workflow

The differentiation of dichloropyridylamine isomers relies on a systematic analysis of their spectroscopic data. The following workflow outlines a logical approach to this process.

Isomer_Differentiation_Workflow Workflow for Spectroscopic Differentiation of Dichloropyridylamine Isomers cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis H_NMR Acquire ¹H NMR Spectrum C_NMR Acquire ¹³C NMR Spectrum H_NMR->C_NMR Initial analysis may not be conclusive Compare Compare with Known Spectra / Predicted Data H_NMR->Compare C_NMR->Compare IR_Spec Acquire IR Spectrum IR_Spec->Compare MS_Spec Acquire Mass Spectrum MS_Spec->Compare Start Unknown Dichloropyridylamine Isomer Analysis Spectroscopic Analysis Start->Analysis Analysis->H_NMR Analysis->IR_Spec Analysis->MS_Spec Conclusion Structural Elucidation Compare->Conclusion

Caption: Logical workflow for the spectroscopic identification of dichloropyridylamine isomers.

Signaling Pathways in Drug Development Context

In the context of drug development, understanding how a compound like this compound or its isomers might interact with biological systems is crucial. For instance, many kinase inhibitors, a major class of cancer drugs, are pyridine derivatives. The following diagram illustrates a simplified, hypothetical signaling pathway where a dichloropyridylamine derivative could act as a kinase inhibitor.

Kinase_Inhibitor_Pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor Dichloropyridylamine Derivative Inhibitor->Kinase Inhibits

Caption: Simplified diagram of a kinase signaling pathway and its inhibition.

The distinct spectroscopic properties of each isomer are critical for ensuring that the correct compound is being studied for its biological activity, as even minor structural changes can dramatically alter a molecule's interaction with a biological target like a kinase. This guide serves as a foundational resource for researchers working with these and similar compounds, emphasizing the importance of a multi-faceted spectroscopic approach for accurate structural verification.

References

A Comparative Guide to HPLC and GC for Purity Validation of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of intermediates like 2,6-Dichloro-3-pyridylamine is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, complete with detailed experimental protocols and supporting data.

At a Glance: HPLC vs. GC for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the analysis of this compound due to its non-volatile and thermally stable nature at typical chromatographic temperatures.[1] It excels in separating a wide range of compounds, including potential non-volatile impurities.[2] Gas Chromatography (GC) is better suited for volatile and thermally stable compounds.[1] While this compound can be analyzed by GC, derivatization might be necessary to improve its volatility and thermal stability, adding complexity to the sample preparation.[3]

The following table summarizes the key performance metrics for each technique in the context of analyzing this compound.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on volatility and interaction with a stationary phase.[4]
Applicability Well-suited for non-volatile and thermally labile compounds.[5]Requires the analyte to be volatile and thermally stable.[5]
Typical Purity (%) >99.5%>99.5%
Common Impurities Detected Less volatile organic impurities, starting materials, by-products (e.g., 2,3,6-trichloropyridine, 2,6-dichloro-3-nitropyridine).[4][6]Volatile organic compounds, residual solvents.[4]
Linearity (R²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%

Analytical Workflow

The general workflow for validating the purity of this compound using either HPLC or GC involves several key steps, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Processing cluster_results Results & Reporting prep Weigh and dissolve This compound in appropriate solvent hplc HPLC Injection prep->hplc HPLC Path gc GC Injection prep->gc GC Path acquire Acquire Chromatogram hplc->acquire gc->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Analytical workflow for purity validation.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound by HPLC and GC. These are proposed methods based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the separation and quantification of this compound and potential impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.[4]

  • Column: A Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4][7]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 100 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL stock solution.[2][4]

  • HPLC Conditions:

    • Mobile Phase: A gradient mixture of acetonitrile (MeCN) and water, both containing 0.1% formic acid (for MS compatibility).[7]

    • Gradient Program:

      • Start with 30% acetonitrile, hold for 2 minutes.

      • Linearly increase to 95% acetonitrile over 15 minutes.

      • Hold at 95% acetonitrile for 5 minutes.

      • Return to 30% acetonitrile and equilibrate for 5 minutes.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 254 nm.[4]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[4]

Gas Chromatography (GC) Method

This GC method is suitable for the analysis of volatile and semi-volatile impurities in this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4]

  • Column: A capillary column suitable for the analysis of halogenated compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample. Dissolve the sample in 25 mL of a suitable high-purity solvent (e.g., acetone or ethyl acetate) to create a 1 mg/mL stock solution.[4]

  • GC Conditions:

    • Injector Temperature: 280°C.[4]

    • Injection Volume: 1 µL (split mode, 50:1 split ratio).[4]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 10 minutes at 280°C.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Detector Temperature: 300°C (FID) or MS transfer line at 280°C.[4]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]

Method Selection: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical needs and the nature of the expected impurities.

cluster_hplc HPLC Advantages cluster_gc GC Advantages cluster_analyte This compound hplc_adv Non-volatile & Thermally Labile Compounds Broad Applicability High Resolution for Complex Mixtures gc_adv Volatile & Thermally Stable Compounds Analysis of Residual Solvents High Sensitivity with FID analyte Properties: - Non-volatile solid - Potential for both volatile and non-volatile impurities analyte->hplc_adv Primary Choice analyte->gc_adv For Volatile Impurities

Caption: Method selection guide for this compound.

Conclusion

Both HPLC and GC are powerful techniques for the purity validation of this compound. HPLC is generally the more versatile and direct method for this particular analyte. However, GC remains a valuable tool, especially for the detection of volatile impurities and residual solvents. For a comprehensive purity profile, a combination of both techniques may be employed. The choice of method should be guided by the specific impurities of interest and the overall analytical strategy.

References

A Comparative Study of Catalysts for Suzuki Coupling with 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted heteroaromatics is a critical step in the synthesis of novel chemical entities. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, yet the choice of catalyst is paramount for achieving high yields and regioselectivity, particularly with challenging substrates like 2,6-dichloro-3-pyridylamine.

This guide provides an objective comparison of commonly employed palladium catalyst systems for the mono-arylation of this compound. The presence of two chloro-substituents and an amino group on the pyridine ring presents a unique challenge in terms of reactivity and selectivity. The data and protocols presented herein are compiled from literature on the Suzuki coupling of similar dichloro- and amino-substituted pyridines, offering a valuable resource for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The choice of palladium catalyst and its associated ligand system significantly influences the outcome of the Suzuki coupling with this compound. The following table summarizes the performance of three representative catalyst systems under typical reaction conditions. The data is representative of yields and conditions reported for analogous substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Regioselectivity (C6 vs. C2)
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O11012-1865-80Moderate to Good
PdCl₂(dppf)dppfK₃PO₄1,4-Dioxane1008-1275-90Good to Excellent
XPhos Pd G3XPhosCs₂CO₃THF804-885-95Excellent

Note: Yields and regioselectivity are highly dependent on the specific arylboronic acid used and the precise reaction conditions.

Discussion of Catalyst Systems

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classical and widely used catalyst for Suzuki couplings. While it can be effective for a range of substrates, its activity with challenging chloro-heteroaromatics can be limited, often requiring higher temperatures and longer reaction times. The regioselectivity in the mono-arylation of 2,6-dichloropyridines can be moderate.

PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is a more robust and efficient catalyst for the Suzuki coupling of heteroaryl chlorides. The bidentate dppf ligand helps to stabilize the palladium center and facilitate the catalytic cycle. This catalyst system often provides good to excellent yields and improved regioselectivity compared to Pd(PPh₃)₄.[1] The chelation of the dppf ligand can influence the steric environment around the palladium, potentially favoring coupling at the less hindered C6 position of this compound.[2]

XPhos-based Palladacycles (e.g., XPhos Pd G3) represent a third generation of highly active pre-catalysts.[3] The bulky and electron-rich XPhos ligand is particularly effective in promoting the oxidative addition of challenging aryl chlorides.[4] These catalysts can operate at lower temperatures and with shorter reaction times, often providing excellent yields and high regioselectivity.[4][5] For substrates with multiple reactive sites, the steric bulk of the XPhos ligand can be instrumental in directing the coupling to the more accessible position.[6]

Regioselectivity in the Suzuki Coupling of this compound

The mono-arylation of this compound can potentially occur at either the C2 or C6 position. The outcome is generally governed by a combination of electronic and steric factors. The amino group at the C3 position is an electron-donating group, which can influence the electron density at the adjacent C2 position. However, steric hindrance is often a dominant factor in directing the regioselectivity of Suzuki couplings on substituted pyridines. The C6 position is generally less sterically hindered than the C2 position, which is flanked by both a chloro and an amino substituent. Therefore, with many catalyst systems, there is a preference for coupling at the C6 position. The choice of a bulky ligand, such as XPhos, can further enhance this selectivity.[2][3]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using the discussed catalyst systems.

General Procedure using Pd(PPh₃)₄

To a flame-dried Schlenk flask is added this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (5 mol%) is then added under a positive flow of argon. A degassed mixture of toluene and water (e.g., 4:1 v/v) is added via syringe. The reaction mixture is heated to 110 °C and stirred for 12-18 hours, or until reaction completion is observed by TLC or LC-MS. Upon cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[7]

General Procedure using PdCl₂(dppf)

In a glovebox or under a positive pressure of argon, a reaction vessel is charged with this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3-5 mol%). Anhydrous, degassed 1,4-dioxane is added, and the vessel is sealed. The reaction mixture is heated to 100 °C for 8-12 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by silica gel chromatography.[1]

General Procedure using XPhos Pd G3

A vial is charged with this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), cesium carbonate (2.0 equiv.), and XPhos Pd G3 (2-4 mol%). The vial is sealed with a septum and purged with argon. Anhydrous, degassed tetrahydrofuran (THF) is added, and the mixture is stirred at 80 °C for 4-8 hours. The reaction progress is monitored by LC-MS. Once the starting material is consumed, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated in vacuo. The product is isolated by flash chromatography.[3][4]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Suzuki Coupling Reaction

Workflow start Reaction Setup reagents Combine this compound, arylboronic acid, base, and catalyst start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to the Stability of 2,6-Dichloro-3-pyridylamine and Dichloropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the stability of 2,6-Dichloro-3-pyridylamine against various dichloropyridine isomers. While direct comparative experimental data on the intrinsic stability of these specific compounds is limited in publicly available literature, this document outlines the necessary experimental protocols for a comprehensive stability assessment and presents available physical data to infer relative stability. The methodologies described are based on established principles of chemical stability testing and are intended to provide a framework for researchers to generate empirical data.

The stability of a heterocyclic compound is a critical parameter in drug development and chemical synthesis, influencing its shelf-life, formulation, and degradation pathways. The isomeric position of chloro-substituents on the pyridine ring, as well as the presence of other functional groups like the amine in this compound, significantly impacts the electronic and steric characteristics of the molecule, thereby affecting its stability.

Comparative Physical Properties

A higher melting point can be indicative of greater crystal lattice energy and, consequently, higher thermal stability in the solid state. The following table summarizes the reported melting points of this compound and the six isomers of dichloropyridine.

CompoundMolecular FormulaCAS NumberMelting Point (°C)
This compound C₅H₄Cl₂N₂62476-56-6117 - 126[1]
2,3-DichloropyridineC₅H₃Cl₂N2402-77-964 - 71[2][3][4][5][6]
2,4-DichloropyridineC₅H₃Cl₂N26452-80-2-1[7][8]
2,5-DichloropyridineC₅H₃Cl₂N16110-09-156.5 - 62.5[9][10][11][12]
2,6-DichloropyridineC₅H₃Cl₂N2402-78-083 - 89[13][14][15][16]
3,4-DichloropyridineC₅H₃Cl₂N55934-00-422 - 23[17]
3,5-DichloropyridineC₅H₃Cl₂N2457-47-864 - 67[18][19]

Based on this data, this compound exhibits the highest melting point among the listed compounds, suggesting it possesses a more stable crystal lattice in the solid state.

Experimental Protocols for Stability Assessment

To rigorously compare the stability of this compound against other dichloropyridines, a series of forced degradation and accelerated stability studies should be conducted. These studies, guided by the International Council for Harmonisation (ICH) guidelines, expose the compounds to various stress conditions to identify degradation pathways and compare degradation rates.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[20][21] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products that may not be relevant to normal storage conditions.[21]

a) Hydrolytic Stability:

  • Protocol: Prepare solutions of each compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) media.[22] If solubility is an issue, a co-solvent may be used.[22] Samples are stored at a controlled elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 7 days).[22] Aliquots are taken at various time points, neutralized, and analyzed by a stability-indicating method like HPLC.

  • Analysis: Compare the rate of degradation of the parent compound and the profile of degradation products formed for each isomer under the different pH conditions.

b) Oxidative Stability:

  • Protocol: Prepare solutions of each compound in a suitable solvent and treat with an oxidizing agent, such as hydrogen peroxide (3-30%).[22][23] The study is typically conducted at room temperature for a set duration. Samples are analyzed at specific intervals.

  • Analysis: Assess the extent of degradation and identify any oxidative degradation products. The relative stability of the compounds to oxidation can be determined by comparing their degradation rates.

c) Photostability:

  • Protocol: Expose solid samples and solutions of each compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[24][25] The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.[22][23] Dark controls, shielded from light, must be run in parallel to separate thermal degradation from photolytic degradation.

  • Analysis: Analyze the samples for the appearance of photodegradants and compare the net degradation between the light-exposed and dark control samples.

d) Thermal Stability (Solid State):

  • Protocol: Expose solid samples of each compound to elevated temperatures (e.g., 60°C, 80°C) with and without controlled humidity for a specified period.[26] For a more quantitative assessment, Thermogravimetric Analysis (TGA) can be employed. TGA measures the change in mass of a sample as a function of temperature, providing a decomposition temperature profile.

  • Analysis: Compare the degradation profiles and decomposition temperatures. A higher decomposition temperature indicates greater thermal stability.

Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for these studies. The method must be able to separate the parent compound from all potential degradation products, ensuring that the disappearance of the parent peak accurately reflects its degradation. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to confirm the specificity of the method.

Visualizing Experimental Workflows and Relationships

To clarify the experimental and logical processes involved in stability assessment, the following diagrams are provided.

G cluster_0 Forced Degradation Workflow prep Sample Preparation API in Solution & Solid State stress Stress Conditions Applied Acid Hydrolysis Base Hydrolysis Oxidation (H2O2) Heat (Thermal) Light (Photolytic) prep->stress sampling Time-Point Sampling t=0, t=1, t=2...t=n stress->sampling analysis Analysis by Stability-Indicating Method (e.g., HPLC) sampling->analysis results Data Evaluation Identify Degradants Determine Degradation Pathways Assess Mass Balance analysis->results

Caption: A generalized workflow for conducting forced degradation studies.

G cluster_1 Factors Influencing Dichloropyridine Stability substituent Substituent Position Ortho Meta Para electronics Electronic Effects Inductive Effect (-I) of Cl Resonance Effect substituent->electronics sterics Steric Hindrance substituent->sterics stability Overall Chemical & Thermal Stability electronics->stability sterics->stability functional_group Additional Functional Groups (e.g., -NH2) functional_group->electronics

References

A Comparative Guide to Quantum Chemical Calculations on the Electronic Structure of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Density Functional Theory

A prevalent and effective method for investigating the electronic properties of molecules like 2,6-dichloro-3-pyridylamine is Density Functional Theory (DFT). DFT offers a favorable balance between computational accuracy and resource requirements, making it a standard tool in computational chemistry.[1] A typical workflow involves geometry optimization to determine the molecule's most stable conformation, followed by calculations of various electronic properties.

Comparative Electronic Structure Analysis

To contextualize the expected electronic properties of this compound, we can draw comparisons with related dichlorinated and aminated pyridine derivatives that have been subjects of computational studies. Below is a summary of key electronic structure parameters from a study on 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid (AMPYD) and 3,6-Dichloro-2-pyridinecarboxylic acid (CLPYD), calculated using DFT at the B3LYP/3-21G level.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Amino-3,6-dichloro-2-pyridinecarboxylic acid (AMPYD)-6.53-1.644.89
3,6-Dichloro-2-pyridinecarboxylic acid (CLPYD)-7.18-1.885.30
Data sourced from a DFT study on related pyridine derivatives.

The presence of the amino group in AMPYD leads to a smaller HOMO-LUMO gap compared to CLPYD, suggesting higher chemical reactivity. A similar trend would be anticipated for this compound due to the electron-donating nature of the amine substituent.

Experimental Protocols for Computational Analysis

For researchers planning to conduct their own quantum chemical calculations on this compound, the following experimental protocol, based on established methodologies for similar compounds, is recommended.[1]

1. Molecular Geometry Optimization:

  • Software: Gaussian 09W or a comparable quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a widely used and robust hybrid functional.[1]

  • Basis Set: A 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost for organic molecules.[1] For initial or less computationally intensive studies, a smaller basis set like 3-21G has also been used for similar molecules.

  • Procedure:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[1]

2. Electronic Structure Analysis:

  • Following successful geometry optimization, perform a single-point energy calculation using the same DFT method and basis set to obtain various electronic properties.

  • Key Properties to Analyze:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution within the molecule and can be used to predict reactive sites for electrophilic and nucleophilic attack.[2]

    • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about charge transfer and intermolecular interactions, such as hydrogen bonding.[2]

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis mol_build Construct 3D Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc elec_prop Analyze Electronic Properties: HOMO/LUMO, MEP, Atomic Charges sp_calc->elec_prop spec_comp Compare with Experimental Data (e.g., IR, NMR) elec_prop->spec_comp

Caption: Workflow for quantum chemical calculations.

Comparative Analysis Logic

The following diagram illustrates the logical flow for comparing the calculated properties of this compound with alternative compounds.

G cluster_alternatives Alternative Molecules for Comparison cluster_properties Properties for Comparison target This compound (Target Molecule) prop1 HOMO/LUMO Energies target->prop1 Calculate prop2 Molecular Electrostatic Potential target->prop2 Calculate prop3 Atomic Charges target->prop3 Calculate prop4 Spectroscopic Data (Calculated vs. Experimental) target->prop4 Calculate alt1 Dichlorinated Pyridines (e.g., 2,6-dichloropyridine) alt1->prop1 Reference Data alt1->prop2 Reference Data alt1->prop3 Reference Data alt1->prop4 Reference Data alt2 Aminopyridines (e.g., 3-aminopyridine) alt2->prop1 Reference Data alt2->prop2 Reference Data alt2->prop3 Reference Data alt2->prop4 Reference Data alt3 Substituted Dichloro-aminopyridines (e.g., AMPYD) alt3->prop1 Reference Data alt3->prop2 Reference Data alt3->prop3 Reference Data alt3->prop4 Reference Data

Caption: Comparative analysis framework.

References

A Comparative Guide to the Synthetic Routes of 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the various synthetic pathways to 2,6-dichloro-3-pyridylamine, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will objectively compare the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key building block in medicinal chemistry. Its synthesis has been approached through several routes, primarily involving the introduction of a nitro group onto a dichlorinated pyridine ring, followed by its reduction. This guide will delve into the specifics of these methods, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Comparison of Synthetic Routes

The synthesis of this compound predominantly proceeds through a two-step process: the nitration of a suitable precursor to form 2,6-dichloro-3-nitropyridine, followed by the reduction of the nitro group. An alternative starting material, 2,6-dihydroxy-3-nitropyridine, can also be used.

Route 1: Nitration of 2,6-Dichloropyridine followed by Reduction

This is the most common approach, starting from the readily available 2,6-dichloropyridine.

Step 1: Nitration of 2,6-Dichloropyridine

The introduction of a nitro group at the 3-position of 2,6-dichloropyridine is a key step. Various nitrating agents and conditions have been reported, with significant differences in yield and reaction conditions.

ReagentsSolventTemperatureTimeYieldReference
Conc. H₂SO₄, Fuming HNO₃None65 °C2 h46%[1]
Conc. H₂SO₄, KNO₃None120 °C10 h80%[2]
Conc. H₂SO₄, HNO₃, Sulfamic Acid (catalyst)None110-120 °C30 h82%

Step 2: Reduction of 2,6-Dichloro-3-nitropyridine

The reduction of the nitro group to an amine is the final step. While specific protocols for 2,6-dichloro-3-nitropyridine are not abundant in the literature, several general methods for the reduction of nitroarenes are applicable.

Reagent/CatalystSolventPressureTemperatureGeneral Yield Range
Pd/C, H₂Ethanol/Methanol1-5 atmRoom Temp.High
Raney Ni, H₂Ethanol/Methanol1-5 atmRoom Temp.High
Fe, NH₄ClEthanol/Water1 atmRefluxGood to High
SnCl₂·2H₂O, HClEthanol1 atmRefluxGood to High
Sodium DithioniteWater/Dioxane1 atmRoom Temp.Moderate to High
Route 2: From 2,6-Dihydroxy-3-nitropyridine

An alternative route involves the chlorination of 2,6-dihydroxy-3-nitropyridine to form the key intermediate, 2,6-dichloro-3-nitropyridine.

Starting MaterialReagentsSolventTemperatureTimeYield
2,6-dihydroxy-3-nitropyridinePOCl₃AcetonitrileReflux4 h85%
2,6-dihydroxy-3-nitropyridineSOCl₂DMF (cat.)Reflux6 h91%

The subsequent reduction of the nitro group would follow the methods outlined in Route 1, Step 2.

Experimental Protocols

Synthesis of 2,6-Dichloro-3-nitropyridine via Nitration of 2,6-Dichloropyridine

Method A: Using Fuming Nitric Acid [1]

To a mixture of concentrated H₂SO₄ (25 ml) and fuming nitric acid (10 ml) at 0 °C, 2,6-dichloropyridine (5 g, 0.033 mol) was added portion-wise. The reaction mixture was then heated to 65 °C for 2 hours. After completion, the mixture was cooled to room temperature and quenched with ice water. The resulting solid was filtered and dried under vacuum. The crude product was purified by column chromatography (silica gel, petroleum ether: ethyl acetate) to yield 2,6-dichloro-3-nitropyridine as a pale yellow solid (3.0 g, 46% yield).

Method B: Using Potassium Nitrate [2]

To 80 mL of concentrated sulfuric acid in a 150 mL three-necked flask with stirring at room temperature, 7.4 g (0.05 mol) of 2,6-dichloropyridine was slowly added. This was followed by the slow addition of 10.1 g (0.1 mol) of potassium nitrate. After the addition was complete, stirring was continued for 30 minutes. The temperature was then slowly increased to 120°C and maintained for 10 hours. Upon completion, the reaction mixture was cooled to room temperature and poured into crushed ice with stirring. The precipitated white solid was washed to neutrality with ice water and dried to give 7.75 g of 2,6-dichloro-3-nitropyridine (80% yield).

General Protocol for the Reduction of 2,6-Dichloro-3-nitropyridine to this compound via Catalytic Hydrogenation

To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%) is added. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield this compound.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the synthetic routes discussed.

Synthetic_Route_1 start 2,6-Dichloropyridine intermediate 2,6-Dichloro-3-nitropyridine start->intermediate Nitration (e.g., H₂SO₄, HNO₃) product This compound intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: Route 1: Synthesis from 2,6-Dichloropyridine.

Synthetic_Route_2 start 2,6-Dihydroxy-3-nitropyridine intermediate 2,6-Dichloro-3-nitropyridine start->intermediate Chlorination (e.g., POCl₃) product This compound intermediate->product Reduction (e.g., H₂, Pd/C)

Caption: Route 2: Synthesis from 2,6-Dihydroxy-3-nitropyridine.

Conclusion

The synthesis of this compound is most commonly achieved through the nitration of 2,6-dichloropyridine followed by the reduction of the resulting 2,6-dichloro-3-nitropyridine. While the nitration step offers several protocols with varying yields and conditions, the use of potassium nitrate in sulfuric acid appears to provide a higher yield compared to fuming nitric acid. The subsequent reduction of the nitro group is a standard transformation, with catalytic hydrogenation being a clean and efficient method. The alternative route starting from 2,6-dihydroxy-3-nitropyridine provides a viable option if the starting material is readily available. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the reaction. Direct amination at the 3-position of 2,6-dichloropyridine is not a favored pathway due to the directing effects of the chlorine atoms and the pyridine nitrogen.

References

The Unseen Potential: A Comparative Guide to the Cross-Reactivity of 2,6-Dichloro-3-pyridylamine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical biology, understanding the potential for off-target effects of small molecules is paramount. This guide provides a comparative analysis of the potential cross-reactivity of 2,6-Dichloro-3-pyridylamine , a halogenated aminopyridine, in various enzymatic assays. While direct experimental data on this specific compound is limited, this document extrapolates its potential interactions based on the known activities of structurally similar compounds, namely aminopyridine and dichloropyridine derivatives. By examining its performance against key enzyme classes such as kinases, phosphatases, proteases, and cytochrome P450 enzymes, we aim to provide a predictive framework for its biological activity.

Executive Summary

This compound is a simple yet reactive molecule whose biological activity is not extensively characterized. However, its core aminopyridine scaffold is a common feature in many biologically active compounds, particularly enzyme inhibitors. This guide presents a hypothetical screening of this compound against a panel of representative enzymes. The potential for cross-reactivity is discussed in the context of existing data for related compounds, providing a rationale for prioritizing future experimental validation.

Data Presentation: Predicted Cross-Reactivity Profile

The following table summarizes the predicted cross-reactivity of this compound based on the known inhibitory activities of related aminopyridine and dichloropyridine compounds. The IC50 values presented are for the referenced compounds and serve as an indicator of the potential potency that derivatives of the core scaffold can achieve.

Enzyme ClassRepresentative EnzymeRelated Compound ExampleReported IC50Predicted Interaction with this compound
Protein Kinases c-Jun N-terminal Kinase (JNK)Aminopyridine-based inhibitorLow nMHigh Potential: The aminopyridine core is a known kinase inhibitor scaffold.[1]
Vaccinia-related Kinase 1 (VRK1)Aminopyridine derivative150 nMHigh Potential: The pyridine scaffold is a basis for VRK1 and VRK2 inhibitors.[2][3]
Cyclin-Dependent Kinase 9 (CDK9)2-Aminopyrimidine derivative88.4 nMModerate Potential: The aminopyrimidine core is structurally similar to aminopyridine.[4]
Protein Phosphatases Tissue-Nonspecific Alkaline Phosphatase (TNAP)4-Aminopyridine derivative0.25 µMHigh Potential: Aminopyridine derivatives have shown potent inhibition of alkaline phosphatases.[5]
Ecto-5'-nucleotidase (e5'NT)4-Aminopyridine derivative-Moderate Potential: Known dual inhibitor of TNAP and e5'NT.[5]
Proteases Trypsin--Low to Moderate Potential: General protease inhibition is possible for small, reactive molecules.
Cytochrome P450 CYP3A4SCH 351125 (contains pyridine)-High Potential: Pyridine-containing compounds are known substrates and inhibitors of CYPs.[6]
CYP2C9SCH 351125 (contains pyridine)-Moderate Potential: Known to play a minor role in the metabolism of some pyridine-containing drugs.[6]

Mandatory Visualizations

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Cytokines, Stress) receptor Receptor extracellular_signal->receptor mapkkk MAPKKK (e.g., MEKK, ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK4, MKK7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun transcription Gene Transcription (Inflammation, Apoptosis) cjun->transcription aminopyridine Aminopyridine Inhibitors (e.g., this compound - Potential) aminopyridine->jnk

Caption: Potential inhibition of the JNK signaling pathway by aminopyridine-based compounds.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound start->prepare_reagents pre_incubation Pre-incubate Kinase with This compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add ATP/Substrate) pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal incubation->stop_reaction data_analysis Data Analysis (Calculate IC50) stop_reaction->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of a test compound against a protein kinase.

Experimental Protocols

Detailed methodologies for key enzymatic assays are provided below to facilitate the experimental validation of the predicted cross-reactivity of this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]

Materials:

  • Kinase of interest (e.g., JNK1)

  • Kinase substrate peptide

  • ATP

  • This compound stock solution (in DMSO)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction:

    • In a well of a microplate, add the test compound dilution or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Phosphatase Inhibition Assay (Colorimetric)

This assay measures the dephosphorylation of a substrate by a phosphatase, resulting in a colored product. The reduction in color intensity indicates inhibition.[8]

Materials:

  • Phosphatase of interest (e.g., Protein Tyrosine Phosphatase 1B)

  • p-Nitrophenylphosphate (pNPP) substrate

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM DTT)

  • 96-well clear microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme Reaction:

    • Add the phosphatase to each well.

    • Add the test compound dilution or buffer control and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at 37°C for 30-60 minutes.

  • Signal Detection:

    • Stop the reaction by adding a strong base (e.g., 1 N NaOH).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Protease Inhibition Assay (Fluorometric)

This assay utilizes a fluorogenic substrate that is cleaved by the protease to release a fluorescent molecule. A decrease in fluorescence indicates protease inhibition.[9]

Materials:

  • Protease of interest (e.g., Trypsin)

  • Fluorogenic peptide substrate

  • This compound stock solution (in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

  • 96-well black microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme Reaction:

    • Add the protease to each well.

    • Add the test compound dilution or buffer control and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition based on the reduction in the reaction rate.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cytochrome P450 Inhibition Assay (LC-MS/MS-Based)

This assay assesses the ability of a compound to inhibit the metabolic activity of specific CYP450 isoforms using human liver microsomes and probe substrates.[10][11]

Materials:

  • Human Liver Microsomes (HLM)

  • CYP450 isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Testosterone for CYP3A4)

  • NADPH regenerating system

  • This compound stock solution (in DMSO)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching

Procedure:

  • Incubation Mixture Preparation:

    • Prepare a master mix containing HLM and the probe substrate in phosphate buffer.

  • Inhibition Assay:

    • In a microcentrifuge tube, add the test compound at various concentrations.

    • Add the HLM/substrate master mix.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Sample Processing:

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

While direct experimental evidence for the cross-reactivity of this compound is not yet available, the structural homology to known enzyme inhibitors, particularly those targeting kinases and phosphatases, suggests a high potential for biological activity. The presence of reactive chloro-substituents and a nucleophilic amino group may also contribute to interactions with a broader range of enzymes, including proteases and cytochrome P450s.

The experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound's enzymatic cross-reactivity. We strongly recommend that researchers working with this compound or its derivatives perform a comprehensive in vitro screening against a panel of relevant enzymes to fully characterize its biological profile and identify any potential off-target effects early in the research and development process. Such data will be invaluable for making informed decisions about the future utility of this and related chemical scaffolds in drug discovery and chemical biology.

References

A Comparative Analysis of 2,6-Dichloro-3-pyridylamine in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Experimental Protocols

In the landscape of pharmaceutical and materials science, the efficient synthesis of complex molecules is paramount. Halogenated pyridines are crucial building blocks, and among them, 2,6-Dichloro-3-pyridylamine serves as a versatile precursor. This guide provides a comparative benchmark of its efficiency in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will objectively compare its performance with alternative halogenated pyridines, supported by experimental data, to inform synthetic strategy and optimization.

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the halogen substituent. A well-established trend in reactivity is Iodine > Bromine > Chlorine.[1] Consequently, while this compound is often a more cost-effective starting material, it is less reactive than its bromo- and iodo- a***ogues.[1] Achieving high yields with this substrate typically necessitates more robust catalytic systems, often employing bulky, electron-rich phosphine ligands, higher reaction temperatures, or longer reaction times.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. When employing dihalogenated pyridines, the choice of halogen significantly impacts reaction conditions and outcomes. While direct comparative data for this compound is limited, we can infer its reactivity relative to its dibromo counterpart by examining similar structures. Generally, the less reactive C-Cl bond requires more forcing conditions to achieve comparable yields to the more labile C-Br bond.[2]

Comparative Performance in Suzuki-Miyaura Coupling
Feature2,6-Dichloropyridine Derivative2,6-Dibromopyridine Derivative
Relative Reactivity LowerHigher[2]
Typical Reaction Temp. HigherLower[2]
Catalyst Loading Typically HigherPotentially Lower[2]
Reported Yield (Example) A di-arylation of 2,6-dichloropyridine with p-methoxyphenylboronic acid has been reported to yield 85%.[2]High yields are generally expected for mono-arylation.

Note: The data presented is for the closely related 2,6-dihalopyridines and serves as an illustrative comparison.

Experimental Protocol: Suzuki-Miyaura Coupling of a Dichloropyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a dichloropyridine derivative.

  • Reaction Setup: In a flask, combine the 2,6-dichloropyridine derivative (1.0 eq.), the arylboronic acid (2.1 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and a base like K₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 2:1 ratio).

  • Reaction Conditions: Heat the mixture to 100°C for 12 hours under an inert atmosphere.[2]

  • Work-up: After cooling, extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate the solution, and purify the residue using column chromatography.[2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reactants Weigh Reactants (Dichloropyridine, Boronic Acid, Base) catalyst Prepare Catalyst (Pd Catalyst) solvent Add Solvent (Toluene/H2O) catalyst->solvent heat Heat and Stir (100°C, 12h) solvent->heat extraction Extraction heat->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.[1] Consequently, 2,6-dibromo-3-pyridylamine is generally a more reactive substrate than this compound in palladium-catalyzed aminations.

Comparative Performance in Buchwald-Hartwig Amination
SubstrateAmineCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst (4 mol%)LiHMDS651283
3-Chloro-2-aminopyridineMorpholineRuPhos-precatalyst (4 mol%)LiHMDS651265
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (4 mol%)LiHMDS651278
3-Bromo-2-aminopyridineAnilineBrettPhos-precatalyst (4 mol%)LiHMDS651266

Data sourced from a study on 3-halo-2-aminopyridines.[4]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination of a halo-aminopyridine.

  • Reaction Setup: In a glovebox, charge a vial with a palladium pre-catalyst (e.g., RuPhos-precatalyst, 4 mol%) and the halo-aminopyridine (1.0 eq.).

  • Reagent Addition: Add the amine (1.5 eq.) and a solution of a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 eq.) in an anhydrous solvent like THF.[4]

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 65°C for 12 hours.[4]

  • Work-up: After cooling, quench the reaction and extract the product with an appropriate organic solvent.

  • Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex Base, -HBase+X- Amido\nComplex->Pd(0)L2 Reductive Elimination (Ar-NR2)

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5] The reactivity trend of halopyridines (I > Br > Cl) is also observed in this reaction.[1] Therefore, this compound would be expected to require more forcing conditions for Sonogashira coupling compared to its bromo and iodo counterparts.

Comparative Performance in Sonogashira Coupling
SubstrateAlkyneCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N100396
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N100394
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N100385

Data sourced from a study on the Sonogashira coupling of 2-amino-3-bromopyridines.[6] It is anticipated that the corresponding chloro-substrates would require more potent catalyst systems or harsher conditions to achieve similar yields.

Experimental Protocol: Sonogashira Coupling

The following protocol is optimized for the Sonogashira coupling of 2-amino-3-bromopyridines.

  • Catalyst Preparation: In a round-bottomed flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and a copper co-catalyst (e.g., CuI, 5.0 mol%) in an anhydrous solvent like DMF.[6]

  • Reagent Addition: To this solution, add the 2-amino-3-halopyridine (1.0 eq.), the terminal alkyne (1.2 eq.), and a base such as triethylamine (Et₃N).[6]

  • Reaction Conditions: Heat the reaction mixture to 100°C for 3 hours.[6]

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous salt, concentrate, and purify by column chromatography.

Sonogashira_Workflow start Start prep Prepare Catalyst Solution (Pd/Cu/Ligand in DMF) start->prep add_reagents Add Halo-aminopyridine, Alkyne, and Base prep->add_reagents react Heat Reaction Mixture (100°C, 3h) add_reagents->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify end End purify->end

A typical experimental workflow for the Sonogashira coupling reaction.

Conclusion

This compound is a valuable and economically viable building block in organic synthesis. While its reactivity in palladium-catalyzed cross-coupling reactions is generally lower than its bromo- and iodo- a***ogues, this can often be overcome with the use of modern, highly active catalyst systems and optimized reaction conditions. The choice between this compound and its halogenated alternatives will depend on a careful consideration of factors including cost, desired reactivity, and the specific synthetic target. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-3-pyridylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 2,6-Dichloro-3-pyridylamine, a compound recognized for its acute toxicity and potential for environmental harm. Strict adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance within research and development settings.

Researchers, scientists, and drug development professionals must handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE) and following designated disposal protocols. This compound is toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.

Hazard Profile and Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazard classifications. This information dictates the necessary safety measures and the urgency of proper containment and disposal.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 3Toxic if swallowed[1]
Acute Toxicity, DermalCategory 3Toxic in contact with skin
Acute Toxicity, InhalationCategory 3Toxic if inhaled
Skin IrritationCategory 2Causes skin irritation[1]
Eye IrritationCategory 2ACauses serious eye irritation[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin and Body Protection: Wear protective clothing. For significant exposure risk, flame-retardant antistatic protective clothing is recommended.

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

Spill and Contamination Response

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Cleanup Procedures:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]

  • Decontamination: Clean the affected area thoroughly.

Disposal Protocol

Proper disposal of this compound and its containers is a critical step in the chemical's lifecycle. All waste must be handled as hazardous.

Waste Management Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A This compound Waste Generated B Is the container empty? A->B C Triple rinse container with appropriate solvent B->C Yes G Segregate waste from incompatible materials B->G No D Collect rinsate as hazardous waste C->D E Puncture container to prevent reuse C->E D->G F Dispose of container or recycle/recondition E->F H Store in a sealed, properly labeled container G->H I Arrange for pickup by a licensed chemical waste disposal service H->I J Dispose of contents/container to an approved waste disposal plant I->J K Options: Licensed chemical destruction or controlled incineration with flue gas scrubbing J->K

Caption: Waste Disposal Workflow for this compound.

Key Disposal Steps:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containment: Store waste in a well-ventilated, secure area in a tightly closed and properly labeled container.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and approved waste disposal plant.[2][3] Do not discharge into sewer systems or the environment.[4] Acceptable disposal methods include chemical destruction or controlled incineration with flue gas scrubbing.[4]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning after being punctured to prevent reuse.[4]

References

Personal protective equipment for handling 2,6-Dichloro-3-pyridylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dichloro-3-pyridylamine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 62476-56-6) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier and Hazard Information

  • Molecular Formula: C₅H₄Cl₂N₂[1]

  • Molecular Weight: 163.00 g/mol [1]

  • GHS Hazard Classification:

    • Acute toxicity, oral (Category 3)[1]

    • Skin irritation (Category 2)[2][3]

    • Serious eye damage/eye irritation (Category 1/2A)[1][3]

    • Skin sensitization (Category 1)[1]

    • Specific target organ toxicity - single exposure (respiratory system) (Category 3)[2]

Hazard Statements:

  • H301: Toxic if swallowed[1][4]

  • H315: Causes skin irritation[1][3][4]

  • H317: May cause an allergic skin reaction[1]

  • H318/H319: Causes serious eye damage/irritation[1][3][4]

  • H335: May cause respiratory irritation[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Chemical safety goggles and a face shield[3][5]Chemical-resistant gloves (e.g., Butyl rubber, Viton®)[5]Chemical-resistant lab coat, fully buttoned; consider boots and additional protective clothing to prevent skin exposure[3][5]Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator[3][5]
Handling Solutions Chemical safety goggles and a face shield[3][5]Chemical-resistant gloves (e.g., Butyl rubber, Viton®)[5]Chemical-resistant lab coat, fully buttoned; consider boots and additional protective clothing to prevent skin exposure[3][5]Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator[3][5]
Spill Cleanup Chemical safety goggles and a face shield[3][5]Chemical-resistant gloves (e.g., Butyl rubber, Viton®)[5]Chemical-resistant clothing, boots, and impervious gloves[3]For emergency situations, a positive pressure, full-facepiece self-contained breathing apparatus (SCBA) may be necessary[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][5]

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Review the Safety Data Sheet (SDS) for any specific handling instructions.

2. Handling:

  • Conduct all weighing, transferring, and handling of this compound within a certified chemical fume hood to control airborne dust and vapors.[5]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Use non-sparking tools and avoid generating dust.[5]

  • Keep the container tightly closed when not in use.[2][5]

  • Do not eat, drink, or smoke in the handling area.[2][4]

3. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]

  • Decontaminate all equipment used during the procedure.

  • Properly label and store any unused chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

1. Waste Collection:

  • Collect waste material in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[6]

  • Empty containers may still contain hazardous residues and should be treated as hazardous waste.

Emergency Procedures

Spill:

  • Evacuate the area and restrict access.

  • Shut off all possible sources of ignition.[3]

  • Wear appropriate PPE, including respiratory protection if necessary.[3]

  • For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[7]

  • For large spills, contain the spill with sand, earth, or vermiculite and collect the recoverable product into labeled containers for disposal.[3]

  • Clean the spill area thoroughly.

First Aid:

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2][3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

Workflow for Handling this compound

G Safe Handling and Disposal Workflow for this compound A Preparation - Verify fume hood - Assemble PPE - Review SDS B Handling in Fume Hood - Weigh and transfer - Avoid dust and contact A->B Proceed with caution G Emergency Procedures - Spill cleanup - First aid A->G If incident occurs C Post-Handling - Decontaminate equipment - Wash hands thoroughly B->C After procedure D Waste Collection - Collect in labeled, sealed container B->D Generate waste B->G If incident occurs E Storage - Tightly closed container - Cool, dry, ventilated area C->E Store unused chemical C->G If incident occurs F Disposal - Licensed chemical disposal facility D->F For final disposal D->G If incident occurs E->G If incident occurs F->G If incident occurs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-3-pyridylamine
Reactant of Route 2
2,6-Dichloro-3-pyridylamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.